molecular formula C24H25N7O5 B3028269 Emavusertib CAS No. 1801344-14-8

Emavusertib

Cat. No.: B3028269
CAS No.: 1801344-14-8
M. Wt: 491.5 g/mol
InChI Key: SJHNWSAWWOAWJH-MRXNPFEDSA-N
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Description

Emavusertib is an orally bioavailable, reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with potential antineoplastic, immunomodulating and anti-inflammatory activities. Upon oral administration, this compound targets, binds to, and blocks the kinase activity of IRAK4. This inhibits IRAK4-mediated signaling, prevents the activation of IRAK4-mediated nuclear factor-kappa B (NF-kB) signaling and decreases the expression of inflammatory cytokines and certain pro-survival factors. This inhibits proliferation of IRAK4-overactivated tumor cells, which are found in cells harboring MYD88 activating mutations or those with overactivated toll-like receptor (TLR) pathways. In addition, CA-4948 may inhibit inflammation and immune-mediated cell destruction in inflammatory and auto-immune diseases where TLR or interleukin 1 receptor (IL-1R) signaling is overactivated and MYD88 is dysregulated. IRAK4, a serine/threonine-protein kinase that plays a key role in both the TLR and IL-1R signaling pathways, is activated though the adaptor protein MYD88 and links the TLR and IL-1R signaling pathway to the NF-kB pathway.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Properties

IUPAC Name

N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHNWSAWWOAWJH-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103300
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801344-14-8
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801344-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emavusertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801344148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emavusertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5DMF9JKY
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Emavusertib (CA-4948): A Technical Guide on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting IRAK4

The innate immune system, a cornerstone of the body's defense, relies on intricate signaling pathways to respond to pathogens and cellular damage. Key among these are the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways. Dysregulation of these pathways is a hallmark of various inflammatory diseases and hematologic malignancies.[1] Central to this signaling cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a critical mediator downstream of the adaptor protein MYD88.[2][3]

In many B-cell lymphomas and myeloid neoplasms, activating mutations in MYD88 or components of the spliceosome machinery lead to the constitutive formation of the "myddosome" signaling complex.[1][4] This aberrant signaling hyperactivates IRAK4, driving downstream pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5][6] The result is enhanced pro-tumoral inflammation, cell proliferation, and survival, making IRAK4 a compelling therapeutic target.[2][4] Emavusertib (CA-4948) was developed as a potent, orally bioavailable small molecule inhibitor to specifically target this dysregulated pathway.[1][4]

Discovery of this compound (CA-4948)

This compound was identified through a kinase-focused library screening of novel bicyclic heterocycle compounds.[3] The process began with the identification of early benzoxazole amide hits. Co-crystallography of these initial compounds with IRAK4 revealed their binding mode and critical interactions within the active site, guiding a structure-activity relationship (SAR) driven optimization process.[4] This led to the synthesis and discovery of this compound (designated compound 24 in the discovery manuscript, later CA-4948), a molecule with potent IRAK4 inhibition and favorable drug-like properties.[3] It was licensed by Curis, Inc. from Aurigene Discovery Technologies in 2015.[1][7]

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily as an IRAK4 inhibitor but also with significant activity against FMS-like Tyrosine Kinase 3 (FLT3).

Inhibition of the IRAK4-Myddosome Pathway

Upon binding of a ligand to a TLR or IL-1R, the adaptor protein MYD88 is recruited. This initiates the assembly of the myddosome, a complex that includes IRAK4 and IRAK2.[4] this compound binds to and blocks the kinase activity of IRAK4, preventing the phosphorylation and activation of downstream targets.[2] This blockade effectively shuts down the signaling cascade, inhibiting the activation of NF-κB and MAPK pathways.[4][5][6] The ultimate result is a reduction in the expression of pro-inflammatory cytokines and pro-survival factors, leading to apoptosis in cancer cells that depend on this pathway.[2][4]

IRAK4_Signaling_Pathway receptor TLR / IL-1R myd88 MYD88 receptor->myd88 Ligand Binding myddosome Myddosome Complex (IRAK4, IRAK2, MYD88) myd88->myddosome irak4 IRAK4 irak4->myddosome traf6 TRAF6 myddosome->traf6 Activation mapk MAPK Pathway traf6->mapk nfkb NF-κB Pathway traf6->nfkb cytokines Pro-inflammatory Cytokines & Cell Survival mapk->cytokines nfkb->cytokines This compound This compound (CA-4948) This compound->irak4

Caption: this compound inhibits IRAK4, blocking downstream signaling.
Inhibition of FLT3

In addition to its primary target, this compound was found to have high binding affinity and inhibitory activity against FLT3, a receptor tyrosine kinase.[4][8] This is particularly relevant in Acute Myeloid Leukemia (AML), where activating mutations in FLT3, such as internal tandem duplications (ITD), are common and associated with poor prognosis.[9][10] this compound inhibits both wild-type and mutated forms of FLT3, providing a second, critical anti-leukemic mechanism.[10] This dual activity is a key differentiator, as IRAK4 is known to be upregulated during anti-FLT3 therapy, potentially driving resistance. By inhibiting both, this compound may circumvent this escape mechanism.[5][9]

Preclinical Development

Extensive preclinical studies have demonstrated this compound's potent anti-tumor efficacy and established a clear pharmacodynamic response.

In Vitro Activity & Selectivity

In biochemical and cellular assays, this compound proved to be a potent and highly selective inhibitor of IRAK4. It also demonstrated significant cytotoxic activity against cancer cell lines harboring MYD88 or FLT3 mutations.

Parameter Assay Type Result Reference
IRAK4 Inhibition FRET Kinase AssayIC50: 57 nM[4]
IRAK4 Binding Affinity Competition Binding AssayKd: 23 nM[10]
Selectivity vs. IRAK1/2/3 Competition Binding Assay>350-fold selective for IRAK4[4][11]
FLT3 Binding Affinity Competition Binding AssayKd: 8–31 nM (for wt and variants)[10]
FLT3-mutated AML Cell Cytotoxicity Cell Viability AssayIC50: 58-200 nM[10]
Cytokine Release Inhibition TLR-Stimulated THP-1 CellsIC50 <250 nM (for TNF-α, IL-1β, IL-6, IL-8)[8][11]
DLBCL Cytokine Inhibition ABC DLBCL Cell LinesRepressed IL-6 by 36% and IL-10 by 40-41%[4]
In Vivo Efficacy

In vivo studies using xenograft models of lymphoma and leukemia confirmed the anti-tumor activity observed in vitro. This compound was well-tolerated at efficacious doses and demonstrated significant tumor growth inhibition and even regression.

Model Cancer Type Dosing Key Finding Reference
OCI-Ly3 Xenograft ABC DLBCL (MYD88-L265P)100 mg/kg qd (oral)>90% tumor growth inhibition[3][4]
OCI-Ly3 Xenograft ABC DLBCL (MYD88-L265P)200 mg/kg qd (oral)Partial tumor regression[4]
MV4-11 Xenograft AML (FLT3-ITD)100 mg/kg qd (oral)Complete tumor regression maintained >60 days post-treatment[10]
A20 Syngeneic Model CNS LymphomaOral administrationAchieved therapeutic concentrations in CSF and brain tissue[6]
Experimental Protocols

Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK4.

  • Methodology: A FRET-based kinase assay is utilized. The assay measures the enzymatic activity of recombinant IRAK4 kinase. A specific peptide substrate and ATP are incubated with the kinase in the presence of varying concentrations of this compound. The kinase phosphorylates the substrate. A europium-labeled antibody that specifically binds to the phosphorylated substrate is then added, along with an APC-labeled acceptor molecule. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, allowing FRET to occur. The resulting signal is measured. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the kinase activity signal.[4]

In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human cancer cells (e.g., 5-10 million OCI-Ly3 cells). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily, at specified doses (e.g., 100 mg/kg). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored as indicators of toxicity. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated relative to the vehicle control group.[4][10][12]

Preclinical_Workflow discovery Library Screening & Lead Optimization invitro In Vitro Assays (Kinase IC50, Cell Viability) discovery->invitro exvivo Ex Vivo Assays (Whole Blood PD Biomarker) invitro->exvivo invivo In Vivo Models (Xenografts) exvivo->invivo tox Toxicology Studies (Mouse, Dog) invivo->tox ind IND Filing tox->ind

Caption: A typical preclinical development workflow for a targeted agent.

Clinical Development

Based on its promising preclinical profile, this compound has advanced into multiple clinical trials for various hematologic malignancies.[3][4]

Overview of Key Clinical Trials

This compound is being evaluated as both a monotherapy and in combination with other targeted agents, such as the BTK inhibitor ibrutinib and the BCL-2 inhibitor venetoclax.[4][13][14]

Trial ID Name/Phase Indication(s) Regimen Status (as of late 2025)
NCT03328078 TakeAim Lymphoma (Phase 1/2)Relapsed/Refractory (R/R) B-cell NHL, including PCNSLMonotherapy & Combination with IbrutinibEnrolling[4][7][13]
NCT04278768 TakeAim Leukemia (Phase 1/2a)R/R AML, High-Risk MDSMonotherapy & Combination with Azacitidine or VenetoclaxEnrolling[5][14][15]
NCT05685602 Phase 1Metastatic Pancreatic CancerCombination with Gemcitabine/Nab-paclitaxelEnrolling[16]
Preliminary Clinical Efficacy and Safety

Early results from the TakeAim Leukemia and Lymphoma trials have been encouraging, demonstrating anti-cancer activity in heavily pretreated patient populations.

Efficacy Highlights:

  • FLT3-mutated AML: In response-evaluable patients treated at the Recommended Phase 2 Dose (RP2D) of 300 mg BID, blast count reductions of 99-100% were observed, with responses including Complete Responses (CR) and Morphologic Leukemia-Free State (MLFS).[5][9] In some patients achieving CR, the FLT3-ITD mutation became undetectable.[9]

  • Prior FLT3i Exposure: The drug has shown activity in patients who have previously been treated with and progressed on other FLT3 inhibitors like gilteritinib.[5][9]

  • Pancreatic Cancer: In a Phase 1 study, the combination with chemotherapy showed a disease control rate of 46% and an objective response rate of 23% in second-line metastatic PDAC.[16]

Safety and Tolerability:

  • This compound has generally shown a manageable safety profile.[17][18]

  • A notable adverse event has been a manageable and reversible elevation in creatine phosphokinase (CPK). This has not been associated with significant rhabdomyolysis and can be mitigated with dose reductions.[5]

  • Importantly, no dose-limiting myelosuppression has been reported, which is a significant advantage in treating hematologic cancers.[9][18]

Clinical Trial Methodology

Phase 1 Dose Escalation Protocol

  • Objective: To determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of this compound.

  • Design: The trials typically employ a standard 3+3 dose-escalation design. A cohort of 3 patients is enrolled at a starting dose level (e.g., 200 mg BID).[14]

  • Evaluation: Patients are monitored for a specific period (e.g., the first 28-day cycle) for Dose-Limiting Toxicities (DLTs).

  • Decision Rules:

    • If 0 of 3 patients experience a DLT, the trial escalates to the next dose level.

    • If 1 of 3 patients experiences a DLT, the cohort is expanded to 6 patients. If no further DLTs occur (i.e., 1 of 6), the trial can escalate.

    • If ≥2 patients in a cohort of 3 or 6 experience a DLT, that dose is considered to have exceeded the MTD, and the next lower dose level is declared the RP2D.

  • Expansion: Once the RP2D is established, the trial moves to a Phase 2 expansion cohort where a larger group of patients with specific disease characteristics (e.g., FLT3 mutations) are treated at that dose to further evaluate efficacy and safety.[14]

Clinical_Trial_Pipeline cluster_0 Phase 1 cluster_1 Phase 2 cluster_2 Potential Phase 3 p1_dose Dose Escalation (Safety, MTD, RP2D) p2_aml Expansion Cohort: AML (FLT3m) p1_dose->p2_aml p2_mds Expansion Cohort: MDS (Spliceosome) p1_dose->p2_mds p2_nhl Expansion Cohort: NHL/PCNSL p1_dose->p2_nhl p3 Pivotal Trials (vs. Standard of Care) p2_aml->p3 p2_mds->p3 p2_nhl->p3

Caption: Clinical development path for this compound in different indications.

Conclusion and Future Directions

This compound (CA-4948) is a first-in-class, orally bioavailable dual inhibitor of IRAK4 and FLT3. Its discovery and development are rooted in a strong biological rationale for targeting the dysregulated TLR/IL-1R pathway in hematologic malignancies. Preclinical data demonstrated potent and selective activity, which has been translated into encouraging signs of clinical efficacy in early-phase trials, particularly in patients with AML and NHL who have limited treatment options.

The dual mechanism of action, manageable safety profile, and ability to cross the blood-brain barrier position this compound as a promising agent. Future development will focus on completing ongoing trials, further exploring its efficacy in combination with other standard-of-care and novel agents, and potentially expanding its use into other malignancies driven by IRAK4 or FLT3 signaling. The identification of predictive biomarkers, such as spliceosome mutations or NF-κB target gene expression, will be crucial for optimizing patient selection and realizing the full therapeutic potential of this targeted therapy.[15]

References

An In-Depth Technical Guide to the IRAK-4 Signaling Pathway and Its Inhibition by Emavusertib

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) signaling pathway, a critical component of the innate immune system. It further details the mechanism of action of Emavusertib (CA-4948), a potent oral small molecule inhibitor of IRAK-4, and its therapeutic implications. This document is intended for researchers, scientists, and professionals involved in drug development.

The IRAK-4 Signaling Pathway: A Central Hub in Innate Immunity

The IRAK-4 signaling pathway is a cornerstone of the innate immune response, activated by a wide range of stimuli, including pathogens and inflammatory cytokines.[1] It primarily functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[2][4]

1.1. Pathway Activation and Signal Transduction

The signaling cascade is initiated upon the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R.[5] This event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5][6][7]

MyD88 serves as a scaffold, recruiting IRAK-4 through interactions between their respective death domains.[7][8] The recruitment of IRAK-4 to MyD88 is a crucial step that leads to the formation of a larger signaling complex known as the Myddosome.[3][5][9] Within the Myddosome, IRAK-4, which is considered the master kinase of the pathway, phosphorylates and activates IRAK-1 and/or IRAK-2.[3][6][8][9]

The activated IRAK-1/2 then dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][6][8] TRAF6 subsequently activates downstream kinases, including TGF-β-activated kinase 1 (TAK1).[6][8] TAK1, in turn, activates two major downstream signaling arms:

  • NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and survival factors.[2][6][9][10]

  • MAPK Pathway: TAK1 also activates mitogen-activated protein kinase (MAPK) cascades, including JNK and p38, leading to the activation of the transcription factor AP-1, which further contributes to the inflammatory response.[6][8]

The kinase activity of IRAK-4 is essential for these downstream signaling events and the subsequent production of inflammatory mediators.[10][11]

IRAK4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK-1 / IRAK-2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Recruitment TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK JNK / p38 (MAPK) TAK1->MAPK Activation IκB IκB IKK_complex->IκB Phosphorylation (leads to degradation) NFκB NF-κB IκB->NFκB Inhibition Nucleus Gene Transcription (Pro-inflammatory Cytokines, Chemokines, Survival Factors) NFκB->Nucleus Translocation AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus Translocation

Diagram 1: The IRAK-4 Signaling Pathway. This diagram illustrates the cascade from receptor activation to nuclear translocation of transcription factors.

This compound (CA-4948): A Targeted IRAK-4 Kinase Inhibitor

This compound is an orally bioavailable small molecule that potently and selectively inhibits the kinase activity of IRAK-4.[2][12][13] It has emerged as a promising therapeutic agent for various hematologic malignancies and inflammatory disorders where the IRAK-4 pathway is aberrantly activated.[2][14] Notably, this compound also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a key driver in certain types of acute myeloid leukemia (AML).[12][15][16]

2.1. Mechanism of Inhibition

This compound functions as a reversible inhibitor that targets and binds to the ATP-binding site of the IRAK-4 kinase domain.[13] By occupying this site, it prevents the phosphorylation of downstream substrates, primarily IRAK-1.[13] This action effectively halts the entire signaling cascade, preventing the activation of NF-κB and MAPK pathways.[13][15][17] The ultimate consequence is the suppression of pro-inflammatory cytokine and chemokine production and the inhibition of proliferation in cancer cells that depend on this pathway for survival.[2][13]

In certain cancers, such as those with MYD88 mutations or mutations in spliceosome genes like U2AF1 and SF3B1, the IRAK-4 pathway is constitutively active.[2] The latter mutations can lead to the production of a longer, oncogenic isoform of IRAK-4, known as IRAK-4-L, which drives uncontrolled NF-κB activation.[2] this compound's inhibition of IRAK-4-L activity effectively blocks this leukemic growth.[2]

Emavusertib_Inhibition MyD88 MyD88 IRAK4 IRAK-4 MyD88->IRAK4 Recruits IRAK1_2 IRAK-1 / IRAK-2 IRAK4->IRAK1_2 Phosphorylates This compound This compound (CA-4948) This compound->IRAK4 Inhibits Kinase Activity Downstream Downstream Signaling (TRAF6, TAK1, NF-κB, MAPK) IRAK1_2->Downstream Activates Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant IRAK-4 - Kinase Buffer - this compound (serial dilutions) - ATP/Substrate Mix start->reagents plate Plate Setup (96-well): Add IRAK-4, Buffer, and this compound reagents->plate initiate Initiate Reaction: Add ATP/Substrate Mix to wells plate->initiate incubate Incubate at 30°C (e.g., 45 min) initiate->incubate terminate Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate->terminate detect Generate Signal: Add Kinase Detection Reagent terminate->detect read Read Luminescence detect->read analyze Analyze Data: Calculate IC50 Value read->analyze end End analyze->end InVivo_Workflow start Start implant Implant Human Cancer Cells (e.g., OCI-Ly3) into Mice start->implant tumor_growth Monitor Mice Until Tumors are Established implant->tumor_growth randomize Randomize Mice into Vehicle and this compound Groups tumor_growth->randomize treat Administer Drug/Vehicle Daily (Oral Gavage) randomize->treat monitor Measure Tumor Volume and Body Weight Regularly treat->monitor endpoint Continue Until Study Endpoint monitor->endpoint endpoint->treat Continue Treatment analyze Analyze Data: - Compare Tumor Growth Curves - Calculate Tumor Growth Inhibition (TGI) endpoint->analyze Endpoint Reached end End analyze->end

References

Emavusertib: A Dual Inhibitor of FLT3 and IRAK4 for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant driver of AML pathogenesis in approximately 30% of cases is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis.[1][3] Emavusertib (formerly CA-4948) is an orally bioavailable small molecule inhibitor that represents a novel therapeutic strategy by dually targeting both FLT3 and the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] This dual inhibition aims to not only directly target the mutated FLT3 kinase but also to overcome adaptive resistance mechanisms mediated by the IRAK4 pathway, which can be upregulated in response to other targeted therapies.[1][2][6] This guide provides a comprehensive technical overview of this compound's mechanism of action, preclinical and clinical data, and key experimental protocols relevant to its study in the context of FLT3-mutated AML.

Mechanism of Action: Dual Inhibition of Pro-Survival Pathways

This compound's therapeutic potential in AML stems from its ability to simultaneously block two critical signaling pathways involved in leukemic cell proliferation and survival.

FLT3 Pathway Inhibition

The FLT3 receptor tyrosine kinase plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[3] In AML, activating mutations, most commonly internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the receptor.[3][4] This ligand-independent activation drives downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, promoting uncontrolled cell proliferation and inhibiting apoptosis.[3][7] this compound directly binds to and inhibits the kinase activity of both wild-type and mutated forms of FLT3, thereby blocking these downstream pro-leukemic signals.[4][5]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (WT or Mutated) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway Inhibition by this compound.
IRAK4 Pathway Inhibition and Overcoming Resistance

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are components of the innate immune system.[4] In myeloid malignancies, these pathways can be aberrantly activated, contributing to chronic inflammation and cancer cell survival through the activation of the NF-κB pathway.[2][8] Notably, IRAK4 signaling has been identified as a mechanism of adaptive resistance to FLT3 inhibitors.[1][9] Upregulation of IRAK4 can provide a bypass survival signal for leukemic cells when the FLT3 pathway is blocked.[2][6] this compound's inhibition of IRAK4 blocks this escape route, offering a potential advantage over single-agent FLT3 inhibitors and a way to treat patients who have relapsed on prior FLT3-targeted therapies.[1][2][10] This is particularly relevant in patients with co-occurring spliceosome mutations (e.g., SF3B1, U2AF1), which can drive overexpression of a hyperactive long isoform of IRAK4.[8][11][12]

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 This compound This compound IRAK4 IRAK4 This compound->IRAK4 Inhibition MyD88->IRAK4 Myddosome Myddosome Complex IRAK4->Myddosome NFkB NF-κB Pathway Myddosome->NFkB Inflammation Inflammation Cell Survival NFkB->Inflammation

Caption: IRAK4 Signaling Pathway Inhibition by this compound.

Preclinical Data

Preclinical studies have demonstrated this compound's potent activity against AML cells, both in vitro and in vivo.

In Vitro Kinase and Cell Line Activity

This compound has shown high binding affinity and potent inhibitory activity against wild-type FLT3 and various clinically relevant FLT3 mutations. In vitro cytotoxicity assays confirmed its dose-dependent effect on FLT3-mutated AML cell lines.

Target/Cell LineAssay TypeIC50 / Kd Value (nM)Reference
Kinase Activity
IRAK4Binding Assay (Kd)23[5]
FLT3-wtBinding Assay (Kd)8 - 31[5]
FLT3-ITDBinding Assay (Kd)8 - 31[5]
FLT3-ITD/D835VBinding Assay (Kd)8 - 31[5]
FLT3-ITD/F691LBinding Assay (Kd)8 - 31[5]
Cell Viability
MOLM-13 (FLT3-ITD)Cytotoxicity Assay150[3]
FLT3-mutated cell linesCytotoxicity Assay58 - 200[5]
In Vivo Antileukemic Activity

In mouse models of AML, this compound demonstrated significant antileukemic activity. It was shown to be as effective as other FLT3 inhibitors like quizartinib and midostaurin in FLT3-ITD tumor models.[5] Furthermore, it showed cytotoxic activity in models with resistance-conferring mutations such as FLT3-ITD/D835Y and FLT3-ITD/F691L.[5] Importantly, this compound also blocked bone marrow engraftment in FLT3 wild-type AML models, a feat not achieved by pure FLT3 inhibitors, highlighting the contribution of its IRAK4 inhibition.[5]

Clinical Data: The TakeAim Leukemia Trial

The primary clinical evidence for this compound in AML comes from the ongoing Phase 1/2a "TakeAim Leukemia" trial (NCT04278768).[1] This open-label study is investigating the safety and efficacy of this compound monotherapy in patients with relapsed/refractory (R/R) AML and higher-risk myelodysplastic syndromes (MDS).[1][2]

Efficacy in FLT3-Mutated R/R AML

Preliminary results from the trial have shown encouraging anti-cancer activity in heavily pretreated patients with FLT3 mutations, including those who have progressed on prior FLT3 inhibitors.[1][13]

Efficacy Endpoint200-400 mg BID Cohort (n=11)300 mg BID RP2D Cohort (n=12 evaluable)Reference
Overall Response -6 of 12 (50%)[13]
Complete Remission (CR)23[1][13]
CR with Partial Hematologic Recovery (CRh)-1[13]
Morphologic Leukemia-Free State (MLFS)12[1][13]
Molecular Response
FLT3-ITD Undetectable in CR patientsYes (2 patients)Yes[1][6]
>90% Bone Marrow Blast Reduction5 of 9 evaluable patientsYes, in responders[1][6]

Data as of June 2023 and June 2024 reports. Patient numbers and specific outcomes may vary slightly between different conference presentations.[1][6][13]

The recommended Phase 2 dose (RP2D) was established at 300 mg twice daily (BID).[5][11] Responses were observed even in patients with a median of 2-3 prior lines of therapy, with 70-80% having had prior exposure to other FLT3 inhibitors like gilteritinib.[1][6]

Safety and Tolerability

This compound has demonstrated a manageable safety profile in the R/R AML population.

Adverse Event ProfileFrequency / DetailsReference
All Grades
Treatment-Emergent AEs (TEAEs)Majority manageable and reversible[1]
Grade ≥ 3
Treatment-Related AEs (TRAEs)18% (2 of 11) to 28.3% (41 of 145)[2][6]
Most Common Grade ≥ 3 TRAEsReversible and manageable[2]
Rhabdomyolysis (Grade 3)Reversible; 4% at 300mg, 12% at 400mg[11]
Dose-Limiting Toxicities (DLTs)
MyelosuppressionNo dose-limiting myelosuppression reported[1][11]
DLTs at 200mg & 300mg BIDNone observed[11]

Key Experimental Protocols

Standardized methodologies are crucial for evaluating the activity of kinase inhibitors like this compound.

Kinase Inhibition Assay (e.g., ADP-Glo™)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is used to determine the IC50 value of an inhibitor.

Protocol Outline:

  • Reaction Setup: In a 96-well plate, combine the FLT3 kinase, the substrate (e.g., Myelin Basic Protein), and the kinase assay buffer.[14]

  • Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., Midostaurin) to the wells.[15]

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature.[15]

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the initial ADP amount.

  • Data Analysis: Measure luminescence and plot the signal against the inhibitor concentration to calculate the IC50 value.

Cell Viability / Cytotoxicity Assay (e.g., MTT or Alamar Blue)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of an inhibitor's cytotoxic effect.

Protocol Outline:

  • Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-14) into a 96-well plate at a predetermined density.[16]

  • Drug Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).[16][17]

  • Reagent Addition: Add a metabolic indicator dye (e.g., MTT or resazurin/Alamar Blue) to each well and incubate to allow for its conversion by viable cells into a colored formazan product or a fluorescent resorufin product.

  • Signal Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance, or directly measure the fluorescence (for Alamar Blue).

  • Data Analysis: Normalize the results to untreated controls and plot cell viability against drug concentration to determine the IC50.

FLT3-ITD Mutation Detection

Identifying patients with FLT3-ITD mutations is critical for targeted therapy. A common method is PCR followed by fragment analysis via capillary electrophoresis.

Protocol Outline:

  • DNA Extraction: Isolate genomic DNA from patient bone marrow or peripheral blood samples.[18]

  • PCR Amplification: Use fluorescently labeled primers flanking the FLT3 juxtamembrane domain to amplify the target region. The PCR product from a wild-type allele will have a defined size, while an ITD mutation will result in a larger product.[18]

  • Capillary Electrophoresis: Separate the PCR products by size with single-nucleotide resolution using a genetic analyzer. Include a size standard (e.g., ROX 500) in each sample.[18]

  • Fragment Analysis: Analyze the resulting electropherogram. The presence of a peak larger than the wild-type peak indicates an ITD mutation. The ratio of the mutant to wild-type peak areas can be used to estimate the allelic ratio.[18]

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellCulture AML Cell Lines (e.g., MOLM-14) IC50_Biochem->CellCulture ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay WesternBlot Western Blot (p-FLT3, p-STAT5) CellCulture->WesternBlot IC50_Cell Determine Cellular IC50 ViabilityAssay->IC50_Cell Pathway_Inhibition Confirm Pathway Inhibition WesternBlot->Pathway_Inhibition Xenograft AML Xenograft Mouse Model IC50_Cell->Xenograft Pathway_Inhibition->Xenograft EfficacyStudy Evaluate Tumor Growth & Survival Xenograft->EfficacyStudy Antitumor_Activity Assess Antitumor Activity EfficacyStudy->Antitumor_Activity

Caption: Typical Preclinical Evaluation Workflow for a Kinase Inhibitor.

Resistance and Future Directions

While dual inhibition of FLT3 and IRAK4 may circumvent some forms of resistance, the development of acquired resistance remains a challenge in AML therapy.[19] Mechanisms can include the acquisition of new mutations in the FLT3 kinase domain or the activation of other parallel survival pathways.[19]

The promising monotherapy activity and manageable safety profile of this compound have paved the way for investigation in combination therapies.[20] Preclinical studies have already shown synergistic antileukemic effects when this compound is combined with venetoclax and azacitidine.[21][22] Clinical trials are underway to evaluate these triplet combinations, with the goal of deepening responses, converting patients with measurable residual disease (MRD) to MRD-negative status, and potentially moving this agent into front-line therapy for newly diagnosed AML patients.[20][21]

Conclusion

This compound is a promising oral agent for the treatment of FLT3-mutated AML, distinguished by its novel dual-targeting mechanism against both FLT3 and IRAK4. Clinical data from the TakeAim Leukemia trial have demonstrated its ability to induce durable responses and achieve a manageable safety profile in a heavily pretreated relapsed/refractory patient population, including those who have failed prior FLT3 inhibitor therapy.[1][13] The inhibition of the IRAK4-mediated resistance pathway is a key differentiator that may provide a more profound and lasting clinical benefit. Ongoing and future studies evaluating this compound in combination with standard-of-care agents will be critical in defining its ultimate role in the evolving therapeutic landscape of AML.

References

Preclinical Profile of Emavusertib (CA-4948) in Myeloid Malignancies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emavusertib (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). Preclinical studies have demonstrated its significant anti-leukemic activity in various myeloid malignancy models, particularly in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) harboring specific genetic alterations. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to support further research and development.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of IRAK4 and FLT3 signaling pathways, which are critical drivers in the pathogenesis of certain myeloid malignancies.

IRAK4 Inhibition in Spliceosome-Mutant Myeloid Malignancies

In a significant subset of AML and MDS patients, mutations in spliceosome genes, such as SF3B1 and U2AF1, lead to the aberrant splicing of IRAK4 pre-mRNA.[1] This results in the overexpression of a longer, oncogenic isoform of IRAK4, known as IRAK4-L.[1] IRAK4-L is a key component of the myddosome signaling complex, which is activated downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[2][3] The constitutive activation of the myddosome by IRAK4-L leads to the downstream activation of the NF-κB and MAPK signaling pathways, promoting leukemic cell survival and proliferation.[2][3] this compound effectively inhibits the kinase activity of both wild-type IRAK4 and the oncogenic IRAK4-L isoform, thereby blocking this pro-survival signaling cascade.[1]

FLT3 Inhibition in AML

Mutations in the FLT3 gene, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of leukemic blasts. This compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3.[4]

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5->Gene_Expression PI3K_AKT->Gene_Expression This compound This compound This compound->IRAK4 Inhibits This compound->FLT3 Inhibits Spliceosome_Mutation Spliceosome Mutation (SF3B1, U2AF1) IRAK4_L Oncogenic IRAK4-L Spliceosome_Mutation->IRAK4_L leads to IRAK4_L->MyD88 constitutively activates FLT3_Mutation FLT3 Mutation (ITD, TKD) FLT3_Mutation->FLT3 constitutively activates

Caption: this compound signaling pathway inhibition in myeloid malignancies.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a range of myeloid malignancy cell lines, with particular sensitivity observed in those with FLT3 mutations.

Cell Viability and Apoptosis
Cell LineGenotypeAssay TypeEndpointValueReference
MOLM-13FLT3-ITDCytotoxicityIC50150 nM[2][3]
MV4-11FLT3-ITDCytotoxicityIC5058-200 nM[2]
THP-1FLT3-wtCell ViabilityGI50Not specified[5]
OCI-AML2FLT3-wtCell ViabilityGI50Not specified[5]
F-36PNot specifiedCell ViabilityGI50Not specified[5]
GDM-1Not specifiedCell ViabilityGI50Not specified[5]
Combination Studies

Preclinical studies have shown that this compound acts synergistically with standard-of-care agents used in the treatment of AML, such as azacitidine and venetoclax.[5][6] This provides a strong rationale for clinical investigation of combination therapies.[6][7] In AML cell lines, the combination of this compound with azacitidine and venetoclax resulted in significantly increased anti-tumor effects compared to single-agent treatment.[5]

In Vivo Efficacy

The anti-leukemic activity of this compound has been confirmed in various in vivo models of myeloid malignancies, including cell line-derived and patient-derived xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models
ModelCell LineTreatmentKey FindingsReference
Systemic AMLTHP-1 (FLT3-wt)100 mg/kg this compoundNearly complete absence of bone marrow engraftment; significantly extended survival.[2]
Subcutaneous AMLMV4-11 (FLT3-ITD)Not specifiedEquivalent cytotoxic activity to quizartinib and midostaurin.[2]
Subcutaneous AMLMOLM-14 (FLT3-ITD)Not specifiedGreater cytotoxic activity compared to quizartinib in FLT3-ITD/F691L tumors.[2]
DLBCLOCI-Ly3100 mg/kg q.d.>90% tumor growth inhibition.[2]
Patient-Derived Xenograft (PDX) Models

While specific quantitative data for this compound in AML PDX models is limited in the public domain, the successful establishment of AML PDX models provides a valuable platform for its evaluation. General protocols for the establishment and utilization of these models are available and can be adapted for studies with this compound.[8]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies described in preclinical studies of this compound.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of this compound in myeloid malignancy cell lines.

Materials:

  • Myeloid malignancy cell lines (e.g., MOLM-13, MV4-11, THP-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (CA-4948) stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the normalized values against the logarithm of the drug concentration. c. Calculate the IC50/GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Western Blot Analysis of IRAK4 Signaling

This protocol is based on the description of western blot analysis in preclinical studies of this compound.[2][3]

Objective: To assess the effect of this compound on the phosphorylation of key downstream proteins in the IRAK4 signaling pathway.

Materials:

  • Myeloid malignancy cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-NF-κB p65, anti-phospho-ERK1/2, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with this compound at various concentrations and time points. b. Wash cells with ice-cold PBS and lyse with lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature protein lysates and load equal amounts onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Incubate the membrane with ECL substrate. b. Visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Study

This is a general protocol for evaluating the efficacy of this compound in a subcutaneous AML xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., MV4-11)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Subcutaneously inject 5-10 x 10^6 AML cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: a. Administer this compound or vehicle control orally (e.g., once or twice daily) at the desired dose and schedule.

  • Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the overall health and behavior of the mice.

  • Endpoint: a. Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. b. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: a. Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. b. Plot mean tumor volume ± SEM over time for each group. c. Perform statistical analysis to compare treatment and control groups.

Mandatory Visualizations

Experimental Workflow: In Vitro Cell Viability Assay

A Seed Myeloid Malignancy Cells C Treat Cells with This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 72-96 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50/GI50 Calculation) F->G

Caption: Workflow for determining the in vitro potency of this compound.

Experimental Workflow: In Vivo Xenograft Study

A Implant AML Cells Subcutaneously in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound or Vehicle Orally C->D E Measure Tumor Volume & Body Weight Regularly D->E F Euthanize and Excise Tumors E->F G Analyze Data (Tumor Growth Inhibition) F->G

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

The preclinical data for this compound strongly support its continued development for the treatment of myeloid malignancies, particularly AML and MDS with spliceosome or FLT3 mutations. Its dual mechanism of action, potent in vitro and in vivo activity, and synergy with existing therapies highlight its potential to address a significant unmet medical need in this patient population. The experimental protocols provided in this guide offer a framework for further preclinical investigation into the efficacy and mechanisms of action of this compound.

References

Emavusertib: A Multi-Kinase Inhibitor with Therapeutic Potential Beyond IRAK-4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Emavusertib (CA-4948) is an orally bioavailable small molecule that has garnered significant attention as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). While its activity against IRAK-4 in the context of hematologic malignancies is a primary focus of clinical investigation, a comprehensive understanding of its broader molecular targets is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. This technical guide provides a detailed overview of the molecular targets of this compound beyond IRAK-4, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Analysis of this compound's Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of kinases beyond its primary target, IRAK-4. The following tables summarize the available quantitative data on its binding affinities and inhibitory concentrations.

TargetParameterValue (nM)Notes
Primary Target
IRAK-4Kd23
IRAK-4IC5057Determined by FRET kinase assay[1].
IRAK Family Selectivity
IRAK-1Kd12,000Over 500-fold more selective for IRAK-4 than IRAK-1[2].
IRAK-2Kd>20,000
IRAK-3Kd8,500
Other Significant Targets
CLK1Kd10
CLK2Kd20
CLK4Kd14
FLT3Kd31
DYRK1AKd25
Haspin (GSG2)Kd32
TrkAKd130

Table 1: Binding Affinities (Kd) of this compound for Various Kinases.

Target/Cell LineParameterValue (nM)Notes
FLT3-ITD positive MOLM-13 cellsIC50150Cellular antiproliferative activity[3][4].
TLR-Stimulated THP-1 CellsIC50<250Inhibition of TNF-α, IL-1β, IL-6, and IL-8 release[2].

Table 2: Cellular Inhibitory Concentrations (IC50) of this compound.

A broad kinome scan revealed that at a concentration of 1 µM, this compound significantly inhibits several other kinases, with FLT3 and the CLK family kinases being the most prominent[5].

Kinase FamilyMembers with >90% Inhibition at 1 µM
CLKCLK1, CLK2, CLK4
FLT3FLT3

Table 3: Kinases with High Percentage of Inhibition by this compound at 1 µM.

Key Signaling Pathways Targeted by this compound

This compound's therapeutic effects are mediated through the inhibition of key signaling pathways involved in inflammation and cancer cell proliferation.

IRAK-4 Signaling Pathway

IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MYD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses and cell survival[6]. In certain hematologic malignancies, mutations in MYD88 or overexpression of a long isoform of IRAK-4 (IRAK4-L) lead to constitutive activation of this pathway, promoting cancer cell growth[6].

IRAK4_Signaling TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK-4 MYD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB This compound This compound This compound->IRAK4

IRAK-4 Signaling Pathway
FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting leukemic cell growth.

FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) FLT3->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation This compound This compound This compound->FLT3 CLK_Signaling CLKs CLKs (CLK1, CLK2, CLK4) SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Splicing pre-mRNA Splicing SR_Proteins->Splicing Protein_Isoforms Altered Protein Isoforms Splicing->Protein_Isoforms This compound This compound This compound->CLKs Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation KinomeScan Kinome Scan (e.g., Eurofins 329/468 panel) TR_FRET TR-FRET/NanoBRET Kinase Assays KinomeScan->TR_FRET Hit Confirmation CellularAssays Cellular Assays (e.g., THP-1, MOLM-13) TR_FRET->CellularAssays Cellular Potency Xenograft Xenograft Models (e.g., OCI-Ly3) CellularAssays->Xenograft Efficacy

References

Emavusertib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emavusertib (formerly CA-4948) is an orally bioavailable, small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] IRAK4 is a critical component of the myddosome signaling complex, which is essential for downstream signaling of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[4] Dysregulation of this pathway is a known driver in various hematologic malignancies.[4] this compound's mechanism of action involves the inhibition of IRAK4, leading to the blockade of the MYD88 signaling pathway and subsequent repression of pro-inflammatory and cellular proliferation pathways, ultimately inducing apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in clinical trials, including dose-proportional increases in exposure.[5] The pharmacokinetic parameters of this compound from the Phase 1 CA-4948-101 study are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Patients with Relapsed or Refractory Hematologic Malignancies (CA-4948-101 Trial)
Dose LevelCmax (ng/mL)AUC (ng*h/mL)T1/2 (h)
50 mg QD946 (45% CV)4213 (35% CV)5.1 (26% CV)
100 mg QD1995 (91% CV)8315 (68% CV)4.3 (30% CV)
50 mg BID927 (31% CV)3654 (30% CV)6.4 (41% CV)
100 mg BID2065 (35% CV)10394 (24% CV)5.8 (47% CV)
200 mg BID5438247114.5

Data presented as mean (% coefficient of variation) where available. Source: Adapted from a presentation of the CA-4948-101 study.[2]

Preclinical studies have also indicated that this compound has favorable drug metabolism and pharmacokinetic (DMPK) properties, including good oral bioavailability.[6]

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action as an IRAK4 inhibitor.

Mechanism of Action and Signaling Pathway

This compound targets and inhibits the kinase activity of IRAK4.[2] This action blocks the signaling cascade downstream of the TLR and IL-1R pathways, which are often constitutively active in certain cancers due to mutations in genes like MYD88.[4] The inhibition of IRAK4 prevents the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[3][4]

TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 Myddosome Myddosome Formation MYD88->Myddosome IRAK4 IRAK4 IRAK4->Myddosome TRAF6 TRAF6 Myddosome->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene This compound This compound This compound->IRAK4 inhibits

This compound's inhibition of the IRAK4 signaling pathway.
In Vitro and Ex Vivo Activity

  • IRAK4 Inhibition: this compound is a potent inhibitor of IRAK4 with a reported IC50 of 57 nM in a fluorescence resonance energy transfer (FRET) kinase assay.[7]

  • Cytokine Release: In preclinical studies, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as IL-6 and IL-10, from cancer cell lines.[8] Ex-vivo whole blood assays from patients treated with this compound have also been utilized to assess its pharmacodynamic effects on TLR-stimulated cytokine release.[6]

  • NF-κB Signaling: The inhibition of IRAK4 by this compound leads to a downstream reduction in the activation of the NF-κB pathway. This has been observed through the decreased phosphorylation of key signaling proteins in this pathway.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key methodologies used in the clinical and preclinical evaluation of this compound.

Clinical Trial Protocols

1. Phase 1 Dose-Escalation and Expansion Trial (CA-4948-101; NCT03328078)

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-cancer activity of this compound in patients with relapsed or refractory hematologic malignancies.[9]

  • Study Design: This was a multi-center, open-label, dose-escalation study with a 3+3 design, followed by dose-expansion cohorts.[9][10]

  • Patient Population: Adults with relapsed or refractory non-Hodgkin lymphoma or other hematologic malignancies for whom standard therapy was not available or no longer effective.[1][2]

  • Dosing: this compound was administered orally, with both once-daily (QD) and twice-daily (BID) regimens explored in the dose-escalation phase.[10]

  • Pharmacokinetic Assessment: Blood samples were collected at various time points post-dose to determine the plasma concentrations of this compound. Standard pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.[11] The specific bioanalytical method for drug quantification has not been detailed in the available public documents.

cluster_0 CA-4948-101 Trial Workflow Patient Patient Enrollment (R/R Hematologic Malignancies) DoseEsc Dose Escalation (3+3 Design) QD and BID regimens Patient->DoseEsc RP2D Determine MTD and RP2D DoseEsc->RP2D DoseExp Dose Expansion at RP2D RP2D->DoseExp Assessment Assessments: - Safety & Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy DoseExp->Assessment

Workflow of the CA-4948-101 clinical trial.

2. Phase 1/2a TakeAim Leukemia Trial (NCT04278768)

  • Objective: To evaluate the safety, clinical activity, and potential biomarkers of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS).[12][13]

  • Study Design: An open-label, dose-escalation and expansion study.[14]

  • Patient Population: Adult patients with relapsed/refractory AML or high-risk MDS.[14]

  • Dosing: this compound administered orally twice daily (BID) in 28-day cycles.[14]

  • Pharmacokinetic Assessment: Secondary objectives of the study include characterizing the pharmacokinetic profile of this compound.[9]

Preclinical and In Vitro Assay Protocols

1. Ex-Vivo Whole Blood Cytokine Release Assay

  • Principle: This assay measures the ability of a drug to modulate the production of cytokines by immune cells in a whole blood sample upon stimulation.

  • General Protocol:

    • Whole blood is collected from subjects.

    • The blood is treated with various concentrations of this compound or a vehicle control.

    • The samples are then stimulated with a Toll-like receptor (TLR) agonist (e.g., lipopolysaccharide [LPS] for TLR4) to induce cytokine production.

    • After a specific incubation period, the plasma is separated.

    • Cytokine levels (e.g., TNF-α, IL-6, IL-10) in the plasma are quantified using a multiplex immunoassay or ELISA.[15]

  • Application for this compound: This assay was used as a surrogate pharmacodynamic response biomarker in the clinical development of this compound.[6]

cluster_1 Ex-Vivo Whole Blood Cytokine Release Assay Blood Whole Blood Collection Treatment Incubate with this compound or Vehicle Control Blood->Treatment Stimulation Stimulate with TLR Agonist (e.g., LPS) Treatment->Stimulation Incubation Incubate Stimulation->Incubation Separation Plasma Separation Incubation->Separation Quantification Cytokine Quantification (ELISA or Multiplex Assay) Separation->Quantification

Workflow for an ex-vivo whole blood cytokine release assay.

2. Western Blot for NF-κB Pathway Activation

  • Principle: This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling pathway, which is an indicator of pathway activation.

  • General Protocol:

    • Cells are treated with this compound or a control and then stimulated to activate the NF-κB pathway.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-p65).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the phosphorylated protein.[16][17][18]

  • Application for this compound: Western blotting has been used to demonstrate that this compound treatment leads to decreased activation of the NF-κB pathway.[5]

3. IRAK4 Kinase Assay

  • Principle: This in vitro assay measures the direct inhibitory activity of a compound on the IRAK4 enzyme.

  • General Protocol (FRET-based):

    • The assay is typically performed in a microplate format.

    • Recombinant IRAK4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

    • In the presence of active IRAK4, the substrate is phosphorylated.

    • A specific antibody that recognizes the phosphorylated substrate and is labeled with a FRET acceptor is added.

    • If the substrate is phosphorylated, the FRET donor and acceptor are brought into proximity, resulting in a FRET signal.

    • The addition of an inhibitor like this compound prevents substrate phosphorylation, leading to a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve.[7]

  • Application for this compound: A FRET-based kinase assay was used to determine the IC50 of this compound against IRAK4.[7]

Conclusion

This compound is a promising targeted therapy with a well-defined mechanism of action and favorable pharmacokinetic profile. Its ability to inhibit IRAK4 and consequently the NF-κB signaling pathway provides a strong rationale for its development in hematologic malignancies driven by dysregulated TLR/IL-1R signaling. The pharmacodynamic effects of this compound, including the reduction of pro-inflammatory cytokines, have been demonstrated in both preclinical and clinical settings. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in various cancer indications.

References

Emavusertib (CA-4948): A Targeted Approach to Disrupting Oncogenic Signaling in MYD88-Mutated Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, preclinical efficacy, and experimental basis for the use of emavusertib, a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the context of MYD88-mutated lymphomas. The dysregulation of the Toll-like receptor (TLR) signaling pathway, frequently driven by the activating MYD88 L265P mutation, is a key oncogenic driver in various B-cell malignancies, including the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), Primary Central Nervous System Lymphoma (PCNSL), and Waldenström's macroglobulinemia.[1][2][3][4][5] this compound represents a promising therapeutic strategy by directly targeting a critical downstream node in this pathway.

Mechanism of Action: Targeting the Myddosome

The MYD88 L265P mutation promotes the spontaneous assembly of a signaling complex known as the "Myddosome," which consists of MYD88, IRAK4, and other IRAK family kinases.[1][6] This leads to the constitutive activation of IRAK4, which functions as a master kinase, initiating a signaling cascade through the phosphorylation of downstream targets. This aberrant signaling culminates in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, which upregulates the expression of pro-survival genes and inflammatory cytokines, driving lymphoma cell proliferation and survival.[2][7][8][9]

This compound (also known as CA-4948) is a first-in-class, selective inhibitor of IRAK4's kinase activity.[7][10] By binding to IRAK4, this compound blocks its ability to phosphorylate downstream substrates, effectively shutting down the oncogenic signaling cascade initiated by the MYD88 mutation.[1][11] This inhibition leads to reduced NF-κB activity, decreased production of pro-inflammatory cytokines like IL-6 and IL-10, and ultimately, induction of apoptosis in malignant B-cells.[1][7] Notably, this compound is highly selective for IRAK4 over other IRAK family members, such as IRAK1, which may contribute to its favorable safety profile.[7][12]

MYD88_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR TLR MYD88_mut MYD88 (L265P) TLR->MYD88_mut Ligand Binding (Constitutively Active) IRAK4 IRAK4 MYD88_mut->IRAK4 Forms 'Myddosome' IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 Complex IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IRAK4 Inhibits Kinase Activity DNA DNA NFkB_nuc->DNA Survival Cell Survival & Proliferation Genes DNA->Survival

Caption: MYD88/IRAK4 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Data

This compound has demonstrated potent dose-dependent anti-proliferative activity across a range of MYD88-mutated lymphoma cell lines. The sensitivity is particularly pronounced in cell lines harboring the MYD88 L265P mutation.

Cell LineLymphoma SubtypeMYD88 StatusIC50 (µM)Citation(s)
Karpas1718Marginal Zone Lymphoma (MZL)L265P3.72[13]
OCI-Ly-10ABC-DLBCLL265PData Not Quantified[14]
TMD8ABC-DLBCLL265PData Not Quantified[14]
HBL1ABC-DLBCLL265PData Not Quantified[14]
FLT3-mutated AMLAcute Myeloid LeukemiaNot Applicable0.058 - 0.200[1][15]

Treatment with this compound leads to a significant induction of apoptosis in MYD88-mutated lymphoma cells. In marginal zone lymphoma (MZL) cell lines, a 72-hour treatment with 10 µM this compound resulted in a moderate increase in the sub-G0 fraction of cells, which is indicative of DNA fragmentation and cell death.[7][16] This effect was significantly enhanced when this compound was combined with the BTK inhibitor ibrutinib.[1][16] The mechanism involves the blockade of the MYD88 signaling pathway, which represses pro-inflammatory and other growth-related pathways, ultimately leading to apoptosis.[1][15]

Constitutive MYD88/IRAK4 signaling drives the secretion of pro-inflammatory cytokines that contribute to an autocrine/paracrine growth loop. This compound effectively inhibits this process.

CytokineCell Line TypeInhibitionCitation(s)
IL-6ABC-DLBCL36% in one cell line[1]
IL-10ABC-DLBCL40% - 41%[1]
IL-10GCB-DLBCL35%[1]
TNF-α, IL-1β, IL-6, IL-8TLR-Stimulated THP-1IC50 <250 nM[7][12]

Preclinical data strongly support the combination of this compound with inhibitors of the B-cell receptor (BCR) signaling pathway, such as BTK and PI3K inhibitors. This is particularly relevant as persistent TLR signaling is a known mechanism of resistance to BTK inhibitors.[1][15]

  • BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): Synergism has been observed in multiple MYD88-mutated ABC-DLBCL and MZL cell lines when combining this compound with first- and second-generation BTK inhibitors.[14] The combination appears to improve the maximal effect (efficacy) of the BTK inhibitor.[14] Importantly, this compound can restore sensitivity to ibrutinib in resistant MZL cell lines.[1][15]

  • PI3K Inhibitors (Idelalisib): this compound shows strong synergistic effects with the PI3K inhibitor idelalisib in MZL cell lines.[1]

This compound demonstrates significant single-agent antitumor activity in mouse xenograft models of MYD88-mutated lymphomas.

ModelLymphoma SubtypeMYD88 StatusTreatment RegimenOutcomeCitation(s)
OCI-Ly3 XenograftABC-DLBCLL265P100 mg/kg, QD, oral>90% tumor growth inhibition[1][15]
OCI-Ly3 XenograftABC-DLBCLL265P200 mg/kg, QD, oralPartial tumor regression[1][15]
PCNSL XenograftPCNSLNot Specified100 mg/kg68% improvement in median survival[1]
Syngeneic A20 PCNSLPCNSLNot Specified100 mg/kg61% improvement in median survival[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of protocols cited in the literature.

  • Cell Plating: Seed lymphoma cell lines (e.g., OCI-Ly-10, TMD8, HBL1, Karpas-1718) in appropriate multi-well plates at a predetermined density.

  • Treatment: Expose cells to a range of concentrations of this compound, a second agent (e.g., acalabrutinib, zanubrutinib), or the combination of both. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate synergism using methods like the Chou-Talalay combination index.[14]

Apoptosis_Workflow start Seed Lymphoma Cells treat Treat with this compound (e.g., 10 µM, 72h) start->treat harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Annexin Binding Buffer harvest->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate in Dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic (Annexin V+/PI-) & Necrotic (Annexin V+/PI+) Populations analyze->end

Caption: Standard experimental workflow for assessing apoptosis via flow cytometry.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound (e.g., 10 µM) and/or other compounds for 72 hours.[16]

  • Cell Harvesting: Collect cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for binding.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[16]

  • Cell Lysis: Treat cells with this compound for a defined period (e.g., 60 minutes to 6 hours).[12][16] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate denatured protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-IKKB, phospho-NF-κB p65, phospho-ERK, and their total protein counterparts) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity to determine changes in protein phosphorylation.

Clinical Landscape and Future Directions

The robust preclinical data have paved the way for clinical investigation. The ongoing Phase 1/2 "TakeAim Lymphoma" trial (NCT03328078) is evaluating this compound as a monotherapy and in combination with ibrutinib in patients with relapsed/refractory lymphomas, with a specific focus on PCNSL.[17][18][19]

Key clinical insights include:

  • CNS Penetrance: this compound has demonstrated the ability to cross the blood-brain barrier and achieve therapeutically relevant concentrations in the cerebrospinal fluid (CSF) of preclinical models and patients.[18][20][21]

  • Overcoming BTKi Resistance: Encouragingly, the combination of this compound and ibrutinib has induced responses, including complete remissions, in heavily pretreated PCNSL patients who were refractory to prior BTK inhibitor therapy.[17][22]

Logical_Relationship Myd88 MYD88 L265P Mutation Pathway Constitutive Myddosome Assembly & IRAK4 Activation Myd88->Pathway Signaling Hyperactive NF-κB Signaling Pathway->Signaling Phenotype Lymphoma Cell Proliferation & Survival Signaling->Phenotype This compound This compound Inhibition IRAK4 Kinase Inhibition This compound->Inhibition Inhibition->Pathway Blocks Outcome1 Decreased Proliferation Inhibition->Outcome1 Outcome2 Induction of Apoptosis Inhibition->Outcome2

Caption: Logical flow from MYD88 mutation to cellular outcomes and this compound's intervention.

Conclusion

This compound is a highly promising, mechanism-driven therapeutic agent that directly targets the IRAK4 kinase, a critical vulnerability in lymphomas harboring activating MYD88 mutations. Preclinical data robustly demonstrate its ability to inhibit oncogenic signaling, induce apoptosis, and overcome resistance to other targeted agents. Its capacity to penetrate the central nervous system further broadens its potential utility for challenging diseases like PCNSL. Ongoing clinical trials will be crucial in defining the role of this compound, both as a single agent and in combination therapies, for patients with MYD88-driven B-cell malignancies.

References

Methodological & Application

Application Note: Utilizing Emavusertib in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Emavusertib (CA-4948) is an orally bioavailable, potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the inhibition of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are dependent on IRAK4.[3][4] By blocking IRAK4, this compound prevents the activation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for the proliferation and survival of certain cancer cells.[3][4][5] This targeted action makes this compound a promising therapeutic agent for hematologic malignancies such as B-cell lymphomas and acute myeloid leukemia (AML), particularly those with activating mutations in MYD88 or FLT3.[3][6][7] Preclinical studies in xenograft mouse models have demonstrated significant anti-tumor efficacy, providing a strong rationale for its clinical development.[6][8]

This document provides detailed protocols and application notes for researchers utilizing this compound in xenograft mouse models to study its anti-tumor effects.

Mechanism of Action: Signaling Pathway

This compound primarily targets IRAK4, a critical kinase in the myddosome complex, which is activated by TLR and IL-1R signaling via the adaptor protein MYD88.[3][4][6] In certain cancers, like Activated B-Cell (ABC) subtype of diffuse large B-cell lymphomas (DLBCL), activating mutations in MYD88 (e.g., MYD88-L265P) lead to constitutive activation of this pathway.[4][6] this compound's inhibition of IRAK4 blocks the phosphorylation of IRAK1, preventing the activation of TRAF6 and the subsequent NF-κB and MAPK signaling pathways, ultimately leading to apoptosis of the cancer cells.[6] this compound also inhibits FLT3, a receptor tyrosine kinase often mutated in AML.[2][7]

Emavusertib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MYD88 MYD88 TLR->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Pathway IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation This compound This compound This compound->IRAK4

Caption: this compound inhibits IRAK4, blocking the TLR/MYD88 signaling cascade.

Data Presentation: Summary of Preclinical Xenograft Studies

The following tables summarize the quantitative data from key preclinical xenograft studies evaluating the efficacy of this compound.

Table 1: this compound Efficacy in B-Cell Lymphoma Xenograft Models

Xenograft Model (Cell Line)Cancer Type & SubtypeKey MutationThis compound Dosage & ScheduleEfficacy Results
OCI-Ly3Diffuse Large B-Cell Lymphoma (ABC)MYD88-L265P200 mg/kg, once daily (qd)Partial tumor regression[6]
OCI-Ly3Diffuse Large B-Cell Lymphoma (ABC)MYD88-L265P100 mg/kg, once daily (qd)>90% tumor growth inhibition[6]
OCI-LY10Diffuse Large B-Cell Lymphoma (ABC)MYD88-L265P25, 50, 150 mg/kg, once daily (qd) for 14 daysDose-dependent tumor growth inhibition[1][6]
OCI-LY10Diffuse Large B-Cell Lymphoma (ABC)MYD88-L265P12.5, 25, 50 mg/kg, twice daily (BID) for 14 daysBID dosing showed equivalent or improved antitumor activity compared to QD at the same total daily dose[1][6]

Table 2: this compound Efficacy in Acute Myeloid Leukemia (AML) Xenograft Models

Xenograft Model (Cell Line)Cancer Type & SubtypeKey MutationThis compound Dosage & ScheduleEfficacy Results
THP-1 (Systemic)Acute Monocytic LeukemiaFLT3-wt100 mg/kg (schedule not specified)Significantly extended survival by 10 days post-treatment vs. vehicle control[6]
THP-1 (Systemic)Acute Monocytic LeukemiaFLT3-wt100 mg/kg, for 41-44 daysNearly complete absence of THP-1 cell engraftment in bone marrow[6]
MV4-11 (Subcutaneous)Acute Myeloid LeukemiaFLT3-ITDNot specifiedEvaluated for in vivo tumor growth inhibition[6]
MOLM-14 (Subcutaneous)Acute Myeloid LeukemiaFLT3-ITDNot specifiedEvaluated for in vivo tumor growth inhibition[6]

Experimental Protocols

This section provides a generalized protocol for conducting a subcutaneous xenograft study with this compound. This protocol should be adapted based on the specific cell line, animal model, and experimental goals. All animal experiments must be performed in accordance with institutional guidelines and approved by an appropriate Animal Care and Use Committee.[9][10]

General Xenograft Workflow

The workflow for a typical xenograft study involves several key stages, from initial cell preparation to final data analysis.

Xenograft_Workflow cluster_pre_implant Phase 1: Preparation cluster_implant_growth Phase 2: Implantation & Growth cluster_treatment Phase 3: Treatment & Analysis CellCulture 1. Cell Line Culture & Expansion Harvest 2. Cell Harvest & Viability Count CellCulture->Harvest Implantation 3. Subcutaneous Implantation into Host Mice Harvest->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Randomization into Treatment Cohorts TumorMonitoring->Randomization Dosing 6. This compound/Vehicle Administration Randomization->Dosing Endpoint 7. Endpoint Monitoring (Tumor Volume, Body Weight) Dosing->Endpoint Sacrifice 8. Euthanasia & Tissue Collection Endpoint->Sacrifice Analysis 9. Data Analysis Sacrifice->Analysis

Caption: Standardized workflow for an this compound xenograft efficacy study.
Protocol: Subcutaneous Xenograft Model

1. Materials and Reagents

  • Cell Line: Appropriate human cancer cell line (e.g., OCI-LY10 for DLBCL, MV4-11 for AML).

  • Animals: Immunocompromised mice (e.g., 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG, mice).[11]

  • This compound (CA-4948): Supplied by a chemical vendor.

  • Vehicle Solution: A suitable vehicle for oral gavage (e.g., consult supplier data for appropriate solvent systems like PEG300, Tween80, and ddH2O).[2]

  • Cell Culture Media: As required for the specific cell line.

  • Matrigel (or similar extracellular matrix).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Digital Calipers: For tumor measurement.

  • Animal Scale: For body weight measurement.

2. Cell Preparation and Implantation

  • Culture selected cancer cells under standard conditions until they reach the logarithmic growth phase.

  • Harvest cells using trypsin (for adherent cells) or by centrifugation (for suspension cells).

  • Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%.

  • Resuspend the cell pellet in a cold, sterile 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5-10 x 10⁶ cells per 100-200 µL).

  • Inject the cell suspension subcutaneously into the right flank of each mouse.[11]

3. Tumor Growth and Treatment Initiation

  • Monitor mice 2-3 times per week for tumor formation.[11]

  • Measure tumor volume using digital calipers once tumors are palpable. Calculate volume using the formula: Volume = (Length x Width²) / 2 .

  • Once average tumor volumes reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment cohorts (e.g., Vehicle Control, this compound low dose, this compound high dose). Each cohort should contain 8-10 mice.[11]

4. Drug Preparation and Administration

  • Prepare this compound fresh daily or as stability data allows.

  • Formulate the drug in the appropriate vehicle solution at the desired concentrations (e.g., for doses of 25, 50, 100 mg/kg).

  • Administer this compound or vehicle to the respective cohorts via oral gavage. Follow the desired schedule (e.g., once daily or twice daily) for the specified duration (e.g., 14 consecutive days).[1][6]

5. Monitoring and Endpoints

  • Measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.

  • Monitor animal health daily for any adverse clinical signs.[11]

  • The primary endpoint is typically tumor growth inhibition (TGI). The study may be concluded when tumors in the control group reach a maximum protocol-defined size (e.g., 1000-1500 mm³).

  • For survival studies, mice are monitored until they meet euthanasia criteria (e.g., excessive tumor burden, >20% body weight loss, or other signs of distress).

6. Data Analysis

  • Calculate the percentage of tumor volume change (ΔVol) for each mouse.[11]

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

  • Plot mean tumor volume ± SEM for each group over time.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of differences between treatment and control groups.

  • For survival studies, generate Kaplan-Meier survival curves and analyze using the log-rank test.

These protocols and data provide a comprehensive guide for researchers planning to evaluate the preclinical efficacy of this compound in xenograft models, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for Western Blot Analysis of Emavusertib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emavusertib (CA-4948) is a potent, orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2]. This dual inhibition makes it a promising therapeutic agent for various hematological malignancies, including those driven by mutations in MYD88 and FLT3[3][4][5]. This compound targets key signaling pathways involved in cell survival and proliferation, primarily the Toll-like receptor (TLR)/MYD88 pathway, which leads to the activation of Nuclear Factor-kappa B (NF-κB), and the FLT3 signaling pathway[1][2][6].

Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by assessing the phosphorylation status and expression levels of key proteins in these signaling cascades. These application notes provide detailed protocols for the treatment of cells with this compound and subsequent Western blot analysis to monitor its effects on the IRAK4 and FLT3 signaling pathways.

Data Presentation

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeGenotypeIC50Reference
Karpas1718Marginal Zone LymphomaMYD88 L265P3.72 µM[3]
FLT3-mutated AML cell linesAcute Myeloid LeukemiaFLT3-ITD58-200 nM[6]
Ibrutinib-resistant MZL cell linesMarginal Zone LymphomaVaries1-5 µM (restores sensitivity to ibrutinib)[6]
Quantitative Western Blot Analysis of this compound-Treated Cells

While several studies have qualitatively demonstrated the inhibitory effect of this compound on downstream signaling proteins, publicly available, specific quantitative fold-change data from dose-response or time-course Western blot experiments is limited. The following table provides a template for researchers to populate with their own quantitative data.

Target ProteinCell LineThis compound ConcentrationTreatment TimeFold Change vs. Control (Normalized to Loading Control)
p-IRAK4 (Thr345/Ser346)
p-IKKα/β (Ser176/180)
p-p65 (Ser536)
p-FLT3 (Tyr591)
p-STAT5 (Tyr694)
p-ERK1/2 (Thr202/Tyr204)

Signaling Pathways and Experimental Workflow Diagrams

This compound's Dual Mechanism of Action

Emavusertib_Mechanism cluster_TLR TLR/MYD88 Signaling cluster_FLT3 FLT3 Signaling TLR TLR MYD88 MYD88 TLR->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IKK IKK Complex IRAK4->IKK NFkB NF-κB IKK->NFkB Proliferation_Survival_TLR Cell Proliferation & Survival NFkB->Proliferation_Survival_TLR FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK Proliferation_Survival_FLT3 Leukemic Cell Proliferation & Survival STAT5->Proliferation_Survival_FLT3 ERK->Proliferation_Survival_FLT3 This compound This compound This compound->IRAK4 This compound->FLT3

Caption: this compound inhibits both IRAK4 and FLT3 signaling pathways.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., AML or Lymphoma cell lines) start->cell_culture treatment Treat with this compound (Dose-response or Time-course) cell_culture->treatment cell_lysis Cell Lysis (RIPA buffer with inhibitors) treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA or non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: A standard workflow for Western blot analysis of this compound-treated cells.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Lines:

    • For IRAK4 pathway analysis, use cell lines with known MYD88 mutations (e.g., ABC-DLBCL cell lines like OCI-Ly3 or TMD8, or the marginal zone lymphoma cell line Karpas1718).

    • For FLT3 pathway analysis, use AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-13).

    • Maintain cell cultures in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM, 1, 5 µM) for a fixed time (e.g., 2, 6, or 24 hours).

    • Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., IC50 value) for different durations (e.g., 0, 0.5, 1, 2, 6, 24 hours).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

Preparation of Cell Lysates
  • After treatment, harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells) after washing with ice-cold PBS.

  • Lyse the cell pellet in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a fresh pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed below.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading differences.

Recommended Primary Antibodies
AntibodySupplier (Example Cat. No.)Recommended Dilution
Phospho-IRAK4 (Thr345/Ser346)Cell Signaling Technology (#11927)1:1000
Total IRAK4Cell Signaling Technology (#4363)1:1000
Phospho-IKKα/β (Ser176/180)Cell Signaling Technology (#2697)1:1000
Total IKKβCell Signaling Technology (#8943)1:1000
Phospho-NF-κB p65 (Ser536)Cell Signaling Technology (#3033)1:1000
Total NF-κB p65Cell Signaling Technology (#8242)1:1000
Phospho-FLT3 (Tyr591)Cell Signaling Technology (#3461)1:1000
Total FLT3Cell Signaling Technology (#3462)1:1000
Phospho-STAT5 (Tyr694)Cell Signaling Technology (#9359)1:1000
Total STAT5Cell Signaling Technology (#94205)1:1000
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Cell Signaling Technology (#4370)1:2000
Total p44/42 MAPK (Erk1/2)Cell Signaling Technology (#4695)1:1000
β-ActinCell Signaling Technology (#4970)1:1000
GAPDHCell Signaling Technology (#5174)1:1000

Note: Optimal antibody dilutions and incubation times should be determined empirically for each experimental system.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to perform Western blot analysis of cells treated with this compound. By following these detailed methodologies, scientists can effectively investigate the molecular mechanisms of this compound and quantify its impact on the IRAK4 and FLT3 signaling pathways. The provided diagrams and tables serve as valuable tools for experimental planning and data presentation.

References

Application Note: In Vivo Efficacy of Emavusertib (CA-4948) in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emavusertib (also known as CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine-protein kinase that functions as a key node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[2] In many hematologic malignancies, these pathways are aberrantly activated, driving proliferation and survival. This compound also demonstrates inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a clinically relevant target in Acute Myeloid Leukemia (AML).[3][4]

This document summarizes the preclinical in vivo efficacy of this compound in various hematologic malignancy models and provides detailed protocols for representative xenograft studies.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of IRAK4 kinase activity.[1] In cancers with dysregulated TLR/IL-1R signaling, such as lymphomas with MyD88 mutations or myeloid neoplasms with spliceosome mutations, IRAK4 is a central driver of oncogenic signaling.[1][2] Its inhibition blocks the formation of the "Myddosome" complex, preventing downstream activation of NF-κB and MAPK pathways, which ultimately reduces pro-inflammatory cytokine production and promotes apoptosis in malignant cells.[1][3][5]

In myeloid malignancies like AML and Myelodysplastic Syndromes (MDS), mutations in splicing factors (e.g., U2AF1, SF3B1) lead to the expression of a long, hypermorphic isoform of IRAK4 (IRAK4-L).[6][7][8][9] This oncogenic isoform constitutively activates downstream signaling, which can be effectively abrogated by this compound.[6][7]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Activation NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Outcome Pro-inflammatory Cytokines Cell Proliferation & Survival NFkB_MAPK->Outcome This compound This compound This compound->IRAK4

Caption: Simplified IRAK4 signaling pathway inhibited by this compound.

Spliceosome_Mutation Spliceosome_Mutation Spliceosome Mutation (U2AF1, SF3B1) Aberrant_Splicing Aberrant Splicing of IRAK4 pre-mRNA Spliceosome_Mutation->Aberrant_Splicing IRAK4_L Expression of Oncogenic IRAK4-L Isoform Aberrant_Splicing->IRAK4_L Myddosome Myddosome Hyperactivation IRAK4_L->Myddosome NFkB Constitutive NF-κB Signaling Myddosome->NFkB Leukemic_Growth Leukemic Cell Growth & Survival NFkB->Leukemic_Growth This compound This compound This compound->IRAK4_L Inhibition

Caption: Role of spliceosome mutations in driving IRAK4-L-mediated signaling.

Summary of In Vivo Efficacy Data

Preclinical studies have demonstrated significant antitumor efficacy of this compound across a range of hematologic malignancy models.[1]

Table 1: In Vivo Efficacy of this compound in Lymphoid Malignancy Models
MalignancyModelCell LineKey MutationTreatmentDose & ScheduleOutcome
ABC DLBCLSubcutaneous XenograftOCI-Ly3MYD88 L265PThis compound100 mg/kg, PO, QD>90% Tumor Growth Inhibition (TGI).[1]
ABC DLBCLSubcutaneous XenograftOCI-Ly3MYD88 L265PThis compound200 mg/kg, PO, QDPartial tumor regression.[1]
Table 2: In Vivo Efficacy of this compound in Myeloid Malignancy Models
MalignancyModelCell LineKey Mutation(s)TreatmentDose & ScheduleOutcome
AMLSystemic XenograftTHP-1FLT3-wtThis compound100 mg/kg, POBlocked bone marrow engraftment.[1]
AMLSubcutaneous XenograftMV4-11FLT3-ITDThis compound100 mg/kg, POMaintained complete tumor regression >60 days post-treatment.[1]
AMLSubcutaneous XenograftMV4-11FLT3-ITDThis compound12.5, 25, 50 mg/kg, PODose-dependent tumor regression during 21-day treatment.[1]
AML / MDSXenograftSF3B1 mutant cellsSF3B1This compound (CA-4948)Not specifiedDecreased leukemic burden in mice.[7][8]

Experimental Protocols

The following are representative protocols for evaluating the in vivo efficacy of this compound in common preclinical models of hematologic malignancies. These protocols are intended as a guide and may require optimization.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A Cell Line Culture (e.g., OCI-Ly3, MV4-11) B Animal Acclimatization (e.g., NSG Mice, 1-2 weeks) C Tumor Cell Implantation (Subcutaneous or IV) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Vehicle Control Group (PO, QD) E->F G This compound Group(s) (PO, QD) E->G H Endpoint Measurement (Tumor Volume, Survival, Engraftment) F->H G->H I Data Analysis & Reporting

Caption: General workflow for preclinical in vivo efficacy studies.
Protocol 1: Evaluation of this compound in a B-Cell Lymphoma Subcutaneous Xenograft Model

1.1. Objective: To assess the anti-tumor activity of this compound in a subcutaneous OCI-Ly3 (ABC DLBCL) xenograft model.

1.2. Materials:

  • Cell Line: OCI-Ly3 (ATCC® CRL-2642™)

  • Animals: 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Matrigel® (Corning), this compound (CA-4948), Vehicle solution (e.g., 0.5% methylcellulose).

  • Equipment: Hemocytometer, sterile syringes, 27-gauge needles, calipers, analytical balance.

1.3. Methods:

  • Cell Culture: Culture OCI-Ly3 cells in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Ensure cell viability is >95% before implantation.

  • Tumor Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL. Subcutaneously inject 100 µL (1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2. When average tumor volume reaches 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice/group).

  • Drug Administration:

    • Vehicle Group: Administer the appropriate vehicle solution orally (PO) once daily (QD).

    • This compound Group: Prepare this compound in the vehicle at the desired concentration (e.g., 100 mg/kg). Administer PO, QD.

  • Endpoint Analysis: Continue treatment for a predefined period (e.g., 21 days). Measure tumor volume and body weight every 2-3 days. The primary endpoint is Tumor Growth Inhibition (TGI). Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss is >20%.

Protocol 2: Evaluation of this compound in an AML Subcutaneous Xenograft Model

2.1. Objective: To determine the anti-leukemic efficacy of this compound in a subcutaneous MV4-11 (FLT3-ITD AML) xenograft model.

2.2. Materials:

  • Cell Line: MV-4-11 (ATCC® CRL-9591™)

  • Animals: 6-8 week old female NSG mice.

  • Reagents: IMDM medium, FBS, Penicillin-Streptomycin, Matrigel®, this compound, Vehicle solution.

  • Equipment: As listed in Protocol 1.

2.3. Methods:

  • Cell Culture: Culture MV-4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Tumor Implantation: Harvest and prepare cells as described in step 1.3. Subcutaneously inject 5 x 10⁶ cells in 100 µL of PBS/Matrigel® solution into the flank of each mouse.

  • Tumor Monitoring and Randomization: Monitor tumor growth as described in step 1.4. Randomize mice into cohorts when average tumor volume reaches 100-150 mm³.

  • Drug Administration:

    • Vehicle Group: Administer vehicle PO, QD.

    • This compound Groups: Administer this compound at desired doses (e.g., 25, 50, 100 mg/kg) PO, QD.[1]

  • Endpoint Analysis: Monitor tumor volume and body weight throughout the study. The primary endpoint is tumor regression.[1] A survival study can also be conducted, where animals are monitored until a humane endpoint is reached.

This document is for research purposes only and is not intended as a guide for clinical use.

References

Application Notes and Protocols: Emavusertib (CA-4948) Treatment in Primary Patient-Derived Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Emavusertib (also known as CA-4948) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This dual inhibition is particularly relevant in Acute Myeloid Leukemia (AML), where both the IRAK4 and FLT3 signaling pathways are frequently dysregulated and contribute to leukemic cell proliferation and survival.[3][4][5] Mutations in spliceosome genes (such as U2AF1 and SF3B1), found in a subset of AML patients, can lead to the overexpression of a long, oncogenic isoform of IRAK4 (IRAK4-L), making it a critical therapeutic target.[4][6] Simultaneously, FLT3 mutations represent one of the most common genetic alterations in AML, associated with a poor prognosis.[1][3] this compound's ability to block both pathways provides a strong rationale for its use, addressing both primary oncogenic drivers and potential resistance mechanisms.[1][5] These notes provide an overview of this compound's activity in primary patient-derived AML cells and associated experimental protocols.

Mechanism of Action

This compound exerts its anti-leukemic effects by concurrently inhibiting two key signaling pathways:

  • IRAK4 Inhibition : In AML, signaling through Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family activates the MYD88 adaptor protein, leading to the formation of the "myddosome" complex and the activation of IRAK4.[4][7] Activated IRAK4 initiates a cascade that results in the activation of NF-κB and MAPK, promoting pro-inflammatory cytokine production and cell survival.[4][8] Spliceosome mutations, present in about 50% of AML patients, can cause the formation of the hypermorphic IRAK4-L isoform, which leads to uncontrolled myddosome activation.[4][9] this compound directly binds to and inhibits IRAK4, blocking this entire downstream signaling cascade.[4][8]

  • FLT3 Inhibition : Dysregulation of the FLT3 signaling pathway, often through internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, is a well-established driver of AML.[3] this compound demonstrates inhibitory activity against both wild-type and mutated FLT3.[3] This is crucial as IRAK4 has been identified as a mediator of resistance to other FLT3 inhibitors, suggesting that dual inhibition could overcome this resistance.[1][5]

Emavusertib_Mechanism_of_Action cluster_0 TLR / IL-1R Pathway cluster_1 FLT3 Pathway TLR TLR / IL-1R MYD88 MYD88 TLR->MYD88 IRAK4 IRAK4-L (Spliceosome Mutant AML) MYD88->IRAK4 Myddosome Myddosome Activation IRAK4->Myddosome NFkB NF-κB / MAPK Signaling Myddosome->NFkB Proliferation1 Leukemic Proliferation & Survival NFkB->Proliferation1 FLT3 Mutated FLT3 Receptor FLT3_Signal Downstream Signaling (STAT5, PI3K, MAPK) FLT3->FLT3_Signal Proliferation2 Leukemic Proliferation & Survival FLT3_Signal->Proliferation2 This compound This compound (CA-4948) This compound->IRAK4 Inhibits This compound->FLT3 Inhibits

Caption: Dual mechanism of action of this compound in AML cells.

Data Presentation: this compound Activity

Quantitative data from preclinical and clinical studies highlight this compound's efficacy in AML.

Table 1: Preclinical In Vitro Activity of this compound

Cell Type Parameter Value Reference
FLT3-mutated AML cell lines IC50 58-200 nM [8]
Primary AML Patient Cells (n=23) Treatment 100 nM for 20h [10]
Primary AML with FLT3 mutation (allelic ratio >0.5) Association Positive response [11][12]

| Primary AML with NPM1 mutation | Association | Positive response |[11][12] |

Table 2: Clinical Responses to this compound Monotherapy in Relapsed/Refractory AML (TakeAim Leukemia Trial - NCT04278768)

Patient Cohort (Evaluable) Dose Best Response Count Reference
FLT3-mutated (n=7) 300 mg BID Complete Response (CR) 2 [9]
Morphologic Leukemia-Free State (MLFS) 1 [9]
FLT3-mutated (n=11) 300 mg BID Complete Response (CR) 3 [13]
CR with partial hematologic recovery (CRh) 1 [13]
Morphologic Leukemia-Free State (MLFS) 2 [13]
Splicing Factor Mutant (n=15) Not Specified Complete Response (CR) 1 [13]
CRh / CR with incomplete recovery (CRi) 2 [13]
Morphologic Leukemia-Free State (MLFS) 1 [13]

| R/R AML with target mutations (FLT3, U2AF1, SF3B1) (n=19) | Not Specified | Objective Responses (CR, CRi/CRh, MLFS) | 10 |[13] |

Note: Data is compiled from multiple reports and trial updates; patient numbers and cohorts may overlap between reports.

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary AML Cells

This protocol outlines a general procedure for treating primary patient-derived AML cells with this compound to assess its effect on cell viability and apoptosis.

1. Isolation of Mononuclear Cells:

  • Obtain bone marrow aspirates or peripheral blood from AML patients under approved ethical guidelines.

  • Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated MNCs twice with Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics).

2. Cell Culture and this compound Treatment:

  • Determine cell viability and count using a hemocytometer or automated cell counter with Trypan Blue exclusion.

  • Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells per well.

  • Prepare a stock solution of this compound (CA-4948) in DMSO and perform serial dilutions to achieve final concentrations (e.g., 10 nM to 10 µM). A vehicle control (DMSO only) must be included.

  • Add the diluted this compound or vehicle control to the appropriate wells. One study used a concentration of 100 nM for 20 hours.[10]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a specified duration (e.g., 20, 48, or 72 hours).

3. Assessment of Cell Viability and Apoptosis:

  • Cell Viability: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability according to the manufacturer's instructions.

  • Apoptosis: To measure apoptosis, stain cells with Annexin V and Propidium Iodide (PI) or 7-AAD. Analyze the stained cells using a flow cytometer. The percentage of Annexin V-positive cells will indicate the level of apoptosis induced by the treatment.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis p1 Isolate Primary AML MNCs (Ficoll Gradient) p2 Wash and Resuspend in Culture Medium p1->p2 p3 Count Viable Cells (Trypan Blue) p2->p3 t1 Plate Cells (e.g., 1x10^5 / well) p3->t1 t2 Add this compound (Dose-Response) & Controls t1->t2 t3 Incubate (37°C, 5% CO2, 20-72h) t2->t3 a1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) t3->a1 a2 Apoptosis Assay (Annexin V / PI Staining) t3->a2 a3 Flow Cytometry Analysis a2->a3

Caption: Workflow for in vitro testing of this compound on primary AML cells.
Protocol 2: Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol provides a framework for creating and utilizing AML PDX models to evaluate the in vivo efficacy of this compound. This is based on optimized, published methods.[14]

1. Preparation of Patient Cells:

  • Thaw frozen primary AML patient cells rapidly in a 37°C water bath.

  • Immediately transfer cells to a 50 mL tube containing RPMI-1640 medium.

  • Filter the cell suspension through a 40 µm cell strainer to remove clumps.

  • Centrifuge at 250 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in PBS containing 0.25% FBS.

  • Perform a viable cell count.

2. Engraftment in Immunodeficient Mice:

  • Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, for engraftment.

  • Inject 1-10 million viable primary AML cells per mouse via tail vein or intra-femoral injection.

  • Monitor mice regularly for signs of engraftment and disease progression (e.g., weight loss, hind-limb paralysis).

  • Confirm engraftment by periodically sampling peripheral blood and analyzing for the presence of human CD45+ cells via flow cytometry.

3. This compound Treatment and Efficacy Assessment:

  • Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.

  • Administer this compound orally (p.o.) at a predetermined dose and schedule (e.g., once or twice daily).[8]

  • Monitor tumor burden by tracking the percentage of human CD45+ cells in the blood.

  • At the end of the study, harvest bone marrow, spleen, and peripheral blood.

  • Analyze the percentage of leukemic blasts in these tissues by flow cytometry to determine the final therapeutic efficacy. Preclinical studies have shown this compound can block bone marrow engraftment of AML cells.[8]

PDX_Workflow p1 Thaw & Prepare Primary AML Cells p2 Inject Cells into NSG Mice p1->p2 p3 Monitor Engraftment (hCD45+ in Blood) p2->p3 p4 Randomize Mice (Treatment vs. Vehicle) p3->p4 p5 Oral Administration of this compound p4->p5 p6 Monitor Tumor Burden (Flow Cytometry) p5->p6 p7 Endpoint Analysis: Harvest Tissues (BM, Spleen) p6->p7 p8 Assess Leukemic Burden (Final Efficacy) p7->p8

References

Troubleshooting & Optimization

Emavusertib in DMSO: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of emavusertib when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the successful preparation and storage of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Various suppliers report a solubility of approximately 49 to 50 mg/mL, which corresponds to a molarity of about 99.69 to 101.73 mM.[1][2] To achieve this maximum solubility, it is crucial to use high-purity, anhydrous DMSO.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly reduce the solubility of compounds.[1][2] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Gentle warming: Briefly and gently warm the solution to aid in dissolution.

  • Sonication: Using an ultrasonic bath can help to break up any clumps of solid material and facilitate dissolution.[2]

  • Inert gas: To prevent moisture absorption and potential oxidation, it is good practice to purge the solvent of choice with an inert gas like argon or nitrogen before adding the this compound.[3]

Q3: How should I store my this compound stock solution in DMSO?

A3: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: For how long is an this compound DMSO stock solution stable?

A4: The stability of the stock solution depends on the storage temperature. Based on supplier recommendations, you can expect the following stability periods:

  • At -80°C, the solution is stable for up to 1 year.[1]

  • At -20°C, the solution is stable for up to 6 months.[1]

Q5: How should I store the solid form of this compound?

A5: The solid, powdered form of this compound is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[3]

Data Summary

This compound Solubility in DMSO
ParameterValueReference
Solubility49 mg/mL[1]
Molar Concentration99.69 mM[1]
Solubility50 mg/mL[2]
Molar Concentration101.73 mM[2]
This compound Stability
FormStorage TemperatureStability PeriodReference
Solid-20°C≥ 4 years[3]
In DMSO-80°C1 year[1]
In DMSO-20°C6 months[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound and a bottle of high-purity, anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: this compound has a molecular weight of 491.5 g/mol .

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution, dissolve 4.915 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, use a brief sonication step to ensure full dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Visual Guides

Emavusertib_DMSO_Preparation cluster_prep Preparation Workflow cluster_storage Storage Protocol cluster_troubleshooting Troubleshooting start Start weigh Weigh this compound start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot Solution dissolve->aliquot Solution Prepared check_dmso Use Fresh DMSO dissolve->check_dmso Incomplete Dissolution warm Gentle Warming dissolve->warm store Store at -20°C / -80°C aliquot->store

Caption: Workflow for the preparation and storage of this compound in DMSO.

Signaling_Pathway TLR_IL1R TLR / IL-1R Signaling MYD88 MyD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 NFkB NF-κB Pathway Activation IRAK4->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines This compound This compound (CA-4948) This compound->IRAK4 Inhibition

Caption: Simplified signaling pathway showing this compound's inhibition of IRAK4.

References

Off-target effects of Emavusertib in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of Emavusertib in cancer cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), comprehensive data summaries, and detailed experimental protocols to assist in the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] It functions as an ATP-competitive, reversible inhibitor of IRAK4's kinase activity.[5]

Q2: What are the known significant off-target effects of this compound?

A2: The most significant off-target activity of this compound is the inhibition of FMS-like Tyrosine Kinase 3 (FLT3).[1][6] It also exhibits inhibitory activity against other kinases, notably members of the CDC-like Kinase (CLK) family (CLK1, CLK2, CLK4), DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11 at higher concentrations.[7]

Q3: How do the off-target effects of this compound impact its use in cancer research?

A3: The dual inhibition of IRAK4 and FLT3 can be therapeutically advantageous, particularly in acute myeloid leukemia (AML) where FLT3 mutations are common.[8][9] This dual activity may help overcome resistance mechanisms to FLT3-only inhibitors.[10] However, researchers should be aware of these off-target effects when studying pathways specifically related to IRAK4, as phenotypes could be influenced by the inhibition of FLT3 or other kinases.

Q4: In which cancer cell lines are off-target effects most relevant?

A4: The off-target effects on FLT3 are most relevant in cancer cell lines harboring FLT3 mutations, such as the MOLM-13 AML cell line.[11] The effects on CLK family kinases may be relevant in various cancers, as these kinases are involved in regulating RNA splicing, a process often dysregulated in cancer.

Q5: What is the mechanism of action of this compound?

A5: this compound inhibits IRAK4, a key kinase in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[2][3] This inhibition blocks the activation of NF-κB, a transcription factor that promotes inflammation, cell survival, and proliferation.[6][12] Its anti-cancer effects are often mediated by inducing apoptosis in susceptible cancer cells.[1][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cytotoxicity in a FLT3 wild-type cell line. 1. The cell line may have a dependency on another off-target kinase that is inhibited by this compound (e.g., CLK family). 2. The experimental concentration of this compound is too high, leading to broad off-target effects.1. Perform western blotting to check the phosphorylation status of downstream targets of other potential off-target kinases. 2. Conduct a dose-response curve to determine the IC50 and use concentrations closer to the IRAK4 IC50 for on-target studies. A recommended concentration to limit off-target effects is up to 1 µM.[7]
Discrepancy between biochemical and cellular assay results. 1. Poor cell membrane permeability of this compound in the specific cell line. 2. Presence of drug efflux pumps in the cell line. 3. The targeted pathway is not the primary driver of proliferation/survival in that cell line.1. Use a cell line known to be sensitive to this compound as a positive control. 2. Co-administer with known efflux pump inhibitors to see if potency increases. 3. Confirm pathway dependency through genetic methods (e.g., siRNA/CRISPR knockdown of IRAK4 or FLT3).
No effect on NF-κB signaling despite using a sensitive cell line. 1. Degradation of this compound in the cell culture medium. 2. Incorrect dosage or calculation. 3. The NF-κB pathway in the cell line is activated by a MyD88-independent mechanism.1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the concentration and purity of the this compound stock. 3. Use a positive control activator of the MyD88-dependent pathway (e.g., LPS for TLR4) to confirm the pathway is responsive.
Observed apoptosis does not correlate with IRAK4 inhibition. 1. Apoptosis is being driven by inhibition of an off-target kinase, such as FLT3.1. Compare the effects of this compound with a selective FLT3 inhibitor in the same cell line. 2. Use a rescue experiment by overexpressing a drug-resistant mutant of IRAK4 or FLT3 to determine which target's inhibition is responsible for the apoptotic phenotype.

Quantitative Data

This compound (CA-4948) Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target IRAK4 and key off-target kinases. This data is compiled from biochemical assays.

Target KinaseAssay TypePotency (IC50/Kd in nM)Selectivity vs. IRAK4 (Fold)Reference
IRAK4 TR-FRET31.71[7]
FLT3 Binding Assay8~0.25[10]
FLT3 (D835H)Binding Assay250.79[10]
FLT3 (D835V)Binding Assay50.16[10]
FLT3 (ITD)Binding Assay441.39[10]
FLT3 (K663Q)Binding Assay80.25[10]
FLT3 (N841I)Binding Assay471.48[10]
CLK1 Binding Assay321.01[10]
CLK2 Binding Assay100.32[10]
CLK4 Binding Assay140.44[10]
Haspin (GSG2) Binding Assay160.50[10]
TrkA Binding Assay1304.10[10]
IRAK1Biochemical>15,850>500[1][6]

Note: Lower Kd/IC50 values indicate higher potency. Selectivity fold is calculated as (Off-Target IC50/Kd) / (IRAK4 IC50/Kd). Values less than 1 indicate higher potency for the off-target compared to IRAK4 in the specified assay.

Cellular Activity of this compound
Cell LineCancer TypeKey Mutation(s)Potency (IC50 in nM)Reference
MOLM-13Acute Myeloid LeukemiaFLT3-ITD150[11]
Karpas1718Marginal Zone LymphomaMYD88 L265P3,720[12]
THP-1Acute Monocytic LeukemiaN/A201-242 (p-IRAK1)[13]

Signaling Pathways and Experimental Workflows

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation DNA DNA NFkB_translocation->DNA Gene_Expression Pro-inflammatory Cytokines, Survival Factors DNA->Gene_Expression Transcription This compound This compound This compound->IRAK4 Inhibition

Caption: IRAK4 signaling pathway inhibited by this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Kinase_Panel Kinase Panel Screening (e.g., TR-FRET, Radiometric) IC50_Determination IC50 Determination for On- and Off-Targets Kinase_Panel->IC50_Determination Cell_Lines Select On-Target and Off-Target Relevant Cell Lines IC50_Determination->Cell_Lines Inform Selection Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Lines->Apoptosis_Assay Western_Blot Western Blot for Pathway Modulation Cell_Lines->Western_Blot Data_Quant Quantify IC50/EC50 Values Viability_Assay->Data_Quant Apoptosis_Assay->Data_Quant Compare_Data Compare Biochemical vs. Cellular Potency Western_Blot->Compare_Data Data_Quant->Compare_Data Conclusion Determine Therapeutic Window and Off-Target Liabilities Compare_Data->Conclusion

Caption: Workflow for characterizing this compound's off-target effects.

References

Overcoming resistance to Emavusertib monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Emavusertib monotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] By inhibiting IRAK4, this compound blocks signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R), which are often dysregulated in cancer.[4][5] This inhibition prevents the activation of the NF-κB and MAPK signaling pathways, which are crucial for the proliferation and survival of malignant cells.[3][6] Its dual activity against FLT3 makes it particularly relevant in cancers with FLT3 mutations, such as Acute Myeloid Leukemia (AML).[3][7]

Q2: My cells are showing reduced sensitivity to this compound monotherapy. What are the potential resistance mechanisms?

A2: Resistance to this compound monotherapy can arise from several factors:

  • Upregulation of compensatory signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the inhibition of IRAK4 and FLT3. This can include the activation of other kinases or signaling molecules that promote cell survival and proliferation.[8][9]

  • Clonal evolution and selection: Pre-existing subclones with inherent resistance to this compound may be selected for and expand under the pressure of the treatment.

  • Pharmacokinetic factors: In in vivo models, suboptimal drug exposure due to factors like metabolism or clearance could lead to reduced efficacy.

  • Lack of dependence on the targeted pathways: The cancer cells may not be primarily driven by the IRAK4 or FLT3 signaling pathways, rendering this compound less effective.

Q3: How can I overcome resistance to this compound in my experiments?

A3: A primary strategy to overcome resistance to this compound is through combination therapy. Preclinical and clinical data suggest that combining this compound with other targeted agents can lead to synergistic effects and overcome resistance.[10][11] Consider the following combinations:

  • BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib): Synergistic effects have been observed in lymphoma models, including those with acquired resistance to BTK inhibitors.[11][12]

  • PI3K Inhibitors (e.g., Idelalisib): Combination with PI3K inhibitors has shown promise in overcoming resistance in lymphoma cell lines.[4][11]

  • BCL2 Inhibitors (e.g., Venetoclax): In AML, the combination of this compound with Venetoclax has demonstrated synergistic antileukemic effects.[13][14]

  • MCL1 Inhibitors (e.g., S63845): This combination has also shown to be effective in inducing apoptosis in AML cells.[13]

  • Hypomethylating Agents (e.g., Azacitidine): Clinical studies are exploring the combination of this compound with azacitidine in AML and MDS.[14][15]

Troubleshooting Guides

Problem 1: Sub-optimal efficacy of this compound in a new cancer cell line.
Possible Cause Troubleshooting Step
The cell line may not have the appropriate genetic background for this compound sensitivity (e.g., MYD88, SF3B1, U2AF1, or FLT3 mutations).Verify the mutational status of your cell line. This compound has shown increased efficacy in models with these mutations.[6][16]
The concentration of this compound used is not optimal.Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line.
The duration of treatment is insufficient to observe a significant effect.Conduct a time-course experiment to assess the optimal treatment duration.
Problem 2: Development of acquired resistance to this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Step
Activation of bypass signaling pathways.Investigate the activation status of alternative survival pathways (e.g., other tyrosine kinases, PI3K/AKT pathway) using techniques like Western blotting.
Emergence of a resistant subclone.Consider single-cell cloning to isolate and characterize the resistant population.
Upregulation of drug efflux pumps.Evaluate the expression of ABC transporters and consider co-treatment with an efflux pump inhibitor as a proof-of-concept.

Quantitative Data

Table 1: In Vitro Efficacy of this compound Monotherapy in Lymphoma Cell Lines
Cell LineGenetic BackgroundIC50 (µM)
Karpas1718MYD88 L265P3.72
VL51MYD88 Wild-Type>10
VL51 (Ibrutinib-Resistant)MYD88 Wild-Type>10
VL51 (Idelalisib-Resistant)MYD88 Wild-Type>10

Data from preclinical studies on marginal zone lymphoma (MZL) models.[1]

Table 2: Clinical Response to this compound Monotherapy in Relapsed/Refractory AML and High-Risk MDS (TakeAim Leukemia Trial - NCT04278768)
Patient PopulationNumber of PatientsComplete Response (CR) Rate
AML with SF3B1 or U2AF1 mutations540%
High-Risk MDS with SF3B1 or U2AF1 mutations757%
AML with FLT3 mutation333%

Data from the Phase I portion of the TakeAim Leukemia study.[6][14]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Evaluating Apoptosis via Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound, a combination therapy, or a vehicle control for the desired time point (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blot for NF-κB Pathway Activation
  • Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated p65 (a key subunit of NF-κB) and total p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.

Visualizations

Emavusertib_Mechanism_of_Action cluster_nucleus Cell Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression This compound This compound This compound->IRAK4 FLT3 FLT3 This compound->FLT3 STAT_RAS_MAPK STAT / RAS / MAPK Pathways FLT3->STAT_RAS_MAPK STAT_RAS_MAPK->Gene_Expression

Caption: this compound inhibits IRAK4 and FLT3 signaling pathways.

Experimental_Workflow_Resistance start Start: Sensitive Cell Line treat_mono Continuous this compound Monotherapy start->treat_mono observe_resistance Observe Reduced Sensitivity (e.g., increased IC50) treat_mono->observe_resistance investigate_mech Investigate Resistance Mechanisms observe_resistance->investigate_mech Resistance Confirmed test_combo Test Combination Therapies observe_resistance->test_combo Resistance Confirmed western_blot Western Blot (Bypass Pathways) investigate_mech->western_blot gene_expression Gene Expression Analysis investigate_mech->gene_expression combo_btk This compound + BTK Inhibitor test_combo->combo_btk combo_pi3k This compound + PI3K Inhibitor test_combo->combo_pi3k combo_bcl2 This compound + BCL2 Inhibitor test_combo->combo_bcl2 assess_synergy Assess Synergy (e.g., Chou-Talalay method) combo_btk->assess_synergy combo_pi3k->assess_synergy combo_bcl2->assess_synergy end End: Effective Combination Strategy Identified assess_synergy->end Synergy Observed

Caption: Workflow for overcoming this compound resistance.

Logical_Relationship_Combination_Therapy emavusertib_mono This compound Monotherapy Resistance bypass_pathways Activation of Bypass Pathways emavusertib_mono->bypass_pathways leads to combination_therapy Combination Therapy Strategy emavusertib_mono->combination_therapy addressed by btk_pathway BCR/BTK Pathway bypass_pathways->btk_pathway pi3k_pathway PI3K/AKT Pathway bypass_pathways->pi3k_pathway anti_apoptotic Anti-Apoptotic Proteins (BCL2/MCL1) bypass_pathways->anti_apoptotic btk_inhibitor BTK Inhibitor combination_therapy->btk_inhibitor pi3k_inhibitor PI3K Inhibitor combination_therapy->pi3k_inhibitor bcl2_mcl1_inhibitor BCL2/MCL1 Inhibitor combination_therapy->bcl2_mcl1_inhibitor btk_inhibitor->btk_pathway inhibits synergistic_effect Synergistic Cell Death and Overcoming Resistance btk_inhibitor->synergistic_effect pi3k_inhibitor->pi3k_pathway inhibits pi3k_inhibitor->synergistic_effect bcl2_mcl1_inhibitor->anti_apoptotic inhibits bcl2_mcl1_inhibitor->synergistic_effect

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding treatment-related adverse events observed in clinical studies of emavusertib. The following resources are designed to address specific issues that may be encountered during experiments and clinical trials involving this IRAK4 and FLT3 inhibitor.

This compound Signaling Pathway

This compound is a potent, orally bioavailable inhibitor of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the blockade of the MYD88 signaling pathway, which represses pro-inflammatory and other growth-related pathways, ultimately leading to apoptosis of cancer cells.[3]

Emavusertib_Signaling_Pathway cluster_receptor cluster_downstream TLR TLR/IL-1R MYD88 MYD88 TLR->MYD88 FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT IRAK4 IRAK4 MYD88->IRAK4 NFkB NF-κB IRAK4->NFkB MAPK MAPK IRAK4->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->FLT3 This compound->IRAK4

Caption: this compound's dual inhibition of IRAK4 and FLT3 signaling pathways.

Summary of Treatment-Related Adverse Events (TRAEs)

The following tables summarize the treatment-related adverse events (TRAEs) reported in the TakeAim Leukemia clinical trial (NCT04278768) for this compound monotherapy.

Table 1: Grade ≥ 3 Treatment-Related Adverse Events (TRAEs) in the Safety Population of the TakeAim Leukemia Trial [4]

Adverse EventFrequency (%)
Any Grade ≥ 3 TRAE 29.3%
Decreased platelet count5.4%
Increased blood creatine phosphokinase3.3%
Decreased neutrophil count3.3%
Increased alanine aminotransferase2.2%
Anemia2.2%
Increased lipase2.2%
Neutropenia2.2%
Syncope2.2%

Table 2: Incidence of Grade 3 Rhabdomyolysis by this compound Dose in the TakeAim Leukemia Trial [5][6]

This compound Dose (BID)Frequency of Grade 3 Rhabdomyolysis (%)Number of Patients (n)
300 mg4%1/26
400 mg12%2/17
500 mg33%1/3

Experimental Protocols: Monitoring and Management of Adverse Events

The following outlines a general framework for monitoring and managing key adverse events based on data from the TakeAim Leukemia trial. Researchers should always refer to the specific clinical trial protocol for detailed guidance.

1. Monitoring for Myelosuppression (Neutropenia, Thrombocytopenia, Anemia):

  • Frequency: Complete blood counts (CBC) with differential should be performed at baseline, weekly for the first two cycles, and then at the beginning of each subsequent cycle, or more frequently as clinically indicated.

  • Management:

    • Grade 3/4 Neutropenia: Consider dose interruption or reduction. Administration of granulocyte colony-stimulating factor (G-CSF) may be considered as per institutional guidelines.

    • Grade 3/4 Thrombocytopenia: Consider dose interruption or reduction. Platelet transfusions may be administered as per institutional guidelines.

2. Monitoring for Rhabdomyolysis and Increased Creatine Phosphokinase (CPK):

  • Frequency: Serum CPK and creatinine levels should be monitored at baseline, weekly for the first two cycles, and then prior to each subsequent cycle. Patients should be educated to report any new or worsening muscle pain, weakness, or dark urine immediately.

  • Management:

    • Asymptomatic Grade 3 CPK Elevation: Increase frequency of monitoring. Ensure adequate hydration.

    • Symptomatic CPK Elevation or Rhabdomyolysis: Immediately discontinue this compound. Initiate aggressive intravenous hydration. Monitor renal function and electrolytes closely.

3. Monitoring for Hepatotoxicity (Increased ALT/AST):

  • Frequency: Liver function tests (ALT, AST, bilirubin) should be monitored at baseline and prior to each treatment cycle.

  • Management:

    • Grade 3/4 ALT/AST Elevation: Interrupt this compound treatment. Monitor liver function tests more frequently until resolution. Once resolved to Grade 1 or baseline, consider re-initiating this compound at a reduced dose.

Troubleshooting Guide and FAQs

Q1: A patient in our study on this compound monotherapy has developed Grade 3 neutropenia. What is the recommended course of action?

A1: For Grade 3 neutropenia, the typical recommendation is to interrupt this compound treatment. Monitor the patient's complete blood count closely. Once the neutropenia has resolved to Grade 2 or less, you may consider restarting this compound at a reduced dose, as specified in the study protocol. The use of G-CSF can be considered based on institutional guidelines and the patient's clinical status.

Q2: We have observed a significant increase in serum CPK in a patient, but they are asymptomatic. How should we proceed?

A2: For an asymptomatic Grade 3 or higher elevation in CPK, it is crucial to increase the frequency of monitoring of both CPK and renal function. Ensure the patient is well-hydrated. If CPK levels continue to rise or if the patient develops any symptoms such as muscle pain or weakness, this compound should be discontinued immediately, and appropriate management for rhabdomyolysis should be initiated.

Q3: A patient has developed muscle pain and weakness while on this compound. What are the immediate steps?

A3: Muscle pain and weakness are potential signs of rhabdomyolysis, a known dose-limiting toxicity of this compound.[5] You should immediately:

  • Discontinue this compound.

  • Draw blood for CPK, serum creatinine, and electrolytes.

  • Initiate intravenous hydration.

  • Closely monitor renal function and urine output.

Q4: Can this compound be administered with other agents? What is known about the adverse event profile in combination therapies?

A4: this compound has been studied in combination with other agents such as ibrutinib, azacitidine, and venetoclax.[5][7][8] Preliminary data from a study of this compound in combination with azacitidine and venetoclax reported dose-limiting toxicities of CPK increase and neutropenia.[9] Researchers should be aware that the incidence and severity of adverse events may be different in combination regimens compared to monotherapy. For instance, in a study with ibrutinib, grade 3 treatment-related adverse effects occurred in 74% of the safety population.[10] Careful monitoring for overlapping toxicities is essential.

Q5: What is the experimental workflow for patient monitoring during an this compound clinical trial?

A5: The following diagram outlines a general workflow for patient monitoring.

Experimental_Workflow Start Patient Enrollment (Baseline Assessments: CBC, CPK, LFTs) Dosing This compound Administration (per protocol) Start->Dosing Monitoring Regular Monitoring (Weekly/Per Cycle: CBC, CPK, LFTs) Dosing->Monitoring AE_Check Adverse Event (AE) Occurs? Monitoring->AE_Check No_AE Continue Treatment & Monitoring AE_Check->No_AE No Manage_AE Manage AE (Dose Interruption/Reduction, Supportive Care) AE_Check->Manage_AE Yes No_AE->Dosing Resolution_Check AE Resolved? Manage_AE->Resolution_Check Discontinue Consider Discontinuation (if severe/persistent) Resolution_Check->Discontinue No Restart Restart at Same or Reduced Dose Resolution_Check->Restart Yes Restart->Dosing

Caption: General workflow for patient monitoring and adverse event management.

References

Emavusertib Technical Support Center: A Troubleshooting Guide for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Emavusertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in vitro cell viability experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its mechanism of action involves the inhibition of these kinases, which play crucial roles in inflammatory signaling pathways and cell proliferation. By blocking IRAK4, this compound disrupts the MyD88 signaling pathway, which is often hyperactivated in various cancers and leads to the activation of NF-κB and subsequent expression of pro-survival and inflammatory genes.[1][2][3] Its inhibition of FLT3 makes it particularly relevant for hematologic malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are common.[4]

Q2: Which cell viability assays are most commonly used with this compound?

Standard colorimetric and luminescent-based assays are suitable for assessing the effects of this compound on cell viability. These include:

  • MTT/XTT Assays: These assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt by mitochondrial dehydrogenases.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

  • Apoptosis Assays (e.g., Annexin V staining, Caspase-Glo® 3/7 Assay): These are used to determine if the observed decrease in viability is due to programmed cell death.

Q3: What are some typical observations when treating cancer cell lines with this compound?

Researchers have observed a dose-dependent reduction in cell proliferation in various cancer cell lines treated with this compound.[5] For instance, in Marginal Zone Lymphoma (MZL) cell lines, this compound treatment has been shown to decrease the percentage of proliferating cells and induce a moderate increase in the sub-G0 fraction of the cell cycle, indicative of apoptosis.[1] Combination studies have also shown that this compound can act synergistically with other targeted agents like BTK and PI3K inhibitors.[5]

Troubleshooting Guide for Cell Viability Assays

This guide addresses specific issues that may arise during your experiments with this compound.

Section 1: Issues with Metabolic Assays (MTT, XTT)

Q1.1: My MTT/XTT assay shows high background or inconsistent readings between replicates. What could be the cause?

High background in tetrazolium-based assays can stem from several factors:

  • Compound Interference: Small molecule inhibitors can sometimes directly reduce the tetrazolium salt, leading to a false-positive signal.[6][7][8] To check for this, run a control plate with this compound in cell-free media.

  • Contamination: Microbial contamination can contribute to the reduction of the assay reagent. Ensure aseptic techniques and check cultures for any signs of contamination.

  • Reagent Quality: The MTT or XTT reagent may have degraded. Prepare fresh reagent and store it protected from light.[9]

  • Phenol Red: The phenol red in some culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay.

Q1.2: The IC50 value I obtained is different from published data. Why might this be?

Discrepancies in IC50 values can be attributed to several experimental variables:

  • Cell Line Differences: The genetic background and passage number of your cell line can influence its sensitivity to this compound.

  • Assay Conditions: Incubation time, cell seeding density, and the specific assay used can all affect the calculated IC50.

  • Calculation Method: Different software and curve-fitting algorithms can yield slightly different IC50 values.[10]

Troubleshooting Workflow for Metabolic Assays

MTT_Troubleshooting start Inconsistent MTT/XTT Results q1 High Background? start->q1 a1_yes Run cell-free control with this compound q1->a1_yes Yes a1_no Check for other issues q1->a1_no No q2 Compound reduces MTT? a1_yes->q2 q3 Contamination present? a1_no->q3 a2_yes Switch to non-metabolic assay (e.g., CellTiter-Glo) q2->a2_yes Yes a2_no Check for contamination q2->a2_no No a2_no->q3 a3_yes Discard cultures, use fresh reagents q3->a3_yes Yes a3_no Variable IC50 Issue q3->a3_no No q4 Different IC50? a3_no->q4 a4_yes Standardize cell density, passage number, and incubation time q4->a4_yes Yes a4_no Apoptosis Assay Issues q4->a4_no No

Caption: Troubleshooting workflow for metabolic assays with this compound.

Section 2: Issues with Luminescent Assays (CellTiter-Glo®)

Q2.1: I am observing a weak or no luminescent signal in my CellTiter-Glo® assay.

A low signal in an ATP-based assay can indicate several problems:

  • Low Cell Number or Viability: Ensure you are seeding a sufficient number of viable cells per well. Perform a cell count before plating.

  • Reagent Instability: The CellTiter-Glo® reagent is sensitive to temperature and light. Ensure it has been stored and prepared according to the manufacturer's instructions.[11]

  • Incomplete Cell Lysis: Inefficient cell lysis will result in incomplete ATP release. Ensure proper mixing after adding the reagent.[11]

  • Luciferase Inhibition: Some compounds can inhibit the luciferase enzyme. To test for this, you can run a control with a known amount of ATP and your compound.

Q2.2: There is high variability between my replicate wells.

High variability can be caused by:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to plate an equal number of cells in each well.[11]

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and assay performance. It is recommended to fill the outer wells with media only and not use them for experimental samples.[12]

  • Pipetting Errors: Inaccurate pipetting of the compound or the assay reagent will lead to variability. Use calibrated pipettes and proper technique.

Section 3: Issues with Apoptosis Assays (Annexin V, Caspase-Glo®)

Q3.1: My Annexin V staining shows a high percentage of apoptotic cells in the untreated control group.

This can be a result of:

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V staining.[13] Allow cells to recover after harvesting before staining.

  • Cell Culture Conditions: Cells that are overly confluent or have been in culture for too long may undergo spontaneous apoptosis.[14] Use cells in the logarithmic growth phase.

  • EDTA in Buffers: Annexin V binding to phosphatidylserine is calcium-dependent. The presence of EDTA in buffers will chelate calcium and interfere with the staining.[14]

Q3.2: I am not observing an increase in apoptosis with this compound treatment, even though cell viability is decreasing.

This could indicate that:

  • The dose or incubation time is insufficient to induce detectable apoptosis. Consider performing a time-course and dose-response experiment.

  • The cells are undergoing a different form of cell death, such as necrosis or autophagy. You can investigate this using alternative assays that measure markers for these processes.

  • The timing of the assay is not optimal. Apoptosis is a dynamic process. You may be missing the peak of apoptotic activity.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with other therapies.

Table 1: Single-Agent Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Notes
Karpas1718Marginal Zone Lymphoma (MZL)3.72Bears the MYD88 L265P mutation.[5]
VL51Marginal Zone Lymphoma (MZL)21 - 38
MOLM-13Acute Myeloid Leukemia (AML)0.150FLT3-ITD positive.[5]
THP-1Acute Myeloid Leukemia (AML)<0.250For cytokine release inhibition.[1]

Table 2: In Vitro Combination Activity of this compound

Cell LineCombination AgentObservation
VL51 (Ibrutinib Resistant)IbrutinibStrong synergy observed; this compound restored sensitivity to ibrutinib.[15]
Karpas1718IbrutinibStrong anti-proliferative activity in combination.[15]
Primary AML CellsS63845 (MCL1i)Enhanced cytotoxic effects observed in combination.[5]
Primary AML CellsVenetoclax (BCL2i)Enhanced cytotoxic effects observed in combination.[5]

Experimental Protocols

Detailed protocols for the following assays are provided to ensure consistency and reproducibility.

MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours). Include vehicle-only (DMSO) controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Luminescence Measurement: Read the luminescence using a plate reader.

Annexin V Apoptosis Assay

  • Cell Harvesting: After treatment with this compound, harvest both adherent and suspension cells. Be gentle to avoid mechanical damage.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways

This compound's Dual Mechanism of Action

This compound exerts its anti-cancer effects by targeting two key signaling pathways: the IRAK4/NF-κB pathway and the FLT3 pathway.

Emavusertib_MoA cluster_IRAK4 IRAK4/NF-κB Pathway cluster_FLT3 FLT3 Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkB->Gene_Expression FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation This compound This compound This compound->IRAK4 Inhibits This compound->FLT3 Inhibits

Caption: this compound's dual inhibition of IRAK4 and FLT3 signaling pathways.

References

Emavusertib degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Emavusertib (CA-4948).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it has been reported to be stable for at least four years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1] When preparing a stock solution, it is recommended to dissolve the solid compound in the solvent of choice and purge with an inert gas.[1] For optimal stability, aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution depends on the storage temperature. Stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: Yes, this compound should be handled with care. It is advised to avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Always wash thoroughly after handling.[1]

Q5: Has the stability of this compound been studied in biological matrices?

A5: this compound has shown stability in plasma, liver microsomes, and hepatocytes.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Ensure solid this compound is stored at -20°C and stock solutions are stored at -80°C or -20°C for the recommended duration. Avoid repeated freeze-thaw cycles by preparing aliquots.
Precipitation of the compound in aqueous solutions.For in vivo studies, ensure proper solubilization using co-solvents. A recommended formulation includes DMSO, PEG300/PEG400, SBE-β-CD, and Tween-80 in saline.[3] Always prepare fresh working solutions.[3]
Precipitation or phase separation during preparation of in vivo working solutions. Incorrect mixing order or ratio of solvents.Follow a sequential addition of co-solvents. First, prepare a clear stock solution in DMSO. Then, sequentially add other co-solvents like PEG300/PEG400 and Tween-80 before adding the final aqueous component.[3]

Data Summary

Storage and Stability of this compound

FormStorage TemperatureReported StabilityCitation
Solid-20°C≥ 4 years[1]
Stock Solution in DMSO-80°C1 year[2]
Stock Solution in DMSO-20°C1 month[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the desired volume of dimethyl sulfoxide (DMSO) to the vial to achieve the target concentration.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Visualizations

Emavusertib_Signaling_Pathway This compound (CA-4948) Signaling Pathway Inhibition TLR_IL1R TLR / IL-1R MYD88 MyD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 NFkB NF-κB IRAK4->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-10) NFkB->Proinflammatory_Cytokines This compound This compound (CA-4948) This compound->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway by this compound.

Experimental_Workflow_Stability General Workflow for Assessing this compound Stability cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples under Different Conditions (e.g., pH, Temp, Light) Prep_Stock->Prep_Samples Incubate Incubate at Defined Time Points Prep_Samples->Incubate HPLC Analyze by HPLC-UV/MS Incubate->HPLC Data_Analysis Quantify Degradation and Identify Products HPLC->Data_Analysis

References

Technical Support Center: Emavusertib Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Emavusertib in combination therapies. Our goal is to help you minimize toxicity while maximizing therapeutic efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?

A1: this compound is an orally bioavailable small molecule that functions as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

  • IRAK4 Inhibition: IRAK4 is a crucial component of the "myddosome" complex, downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[3][4] By inhibiting IRAK4, this compound blocks the NF-κB and MAPK signaling pathways, which are often constitutively active in certain hematological malignancies and contribute to inflammation and tumor cell survival.[4][5]

  • FLT3 Inhibition: this compound also targets both wild-type and mutated forms of FLT3, a receptor tyrosine kinase.[6] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and lead to uncontrolled cell proliferation through pathways like PI3K-AKT, RAS-MEK-ERK, and STAT5.[1][2]

The dual-targeting nature of this compound is key to its therapeutic potential but may also contribute to its toxicity profile. The most significant dose-limiting toxicity observed is rhabdomyolysis.[2]

Q2: What are the most common toxicities observed with this compound, both as a monotherapy and in combination?

A2: The most frequently reported treatment-related adverse events (TRAEs) with this compound include creatine phosphokinase (CPK) increase, rhabdomyolysis, nausea, dizziness, fatigue, and diarrhea.[7] Rhabdomyolysis is a dose-limiting toxicity and requires careful monitoring.[2] While preclinical studies with second-generation BTK inhibitors like acalabrutinib and zanubrutinib have shown synergistic anti-tumor effects without additive toxicities, clinical data on combination therapies is still emerging.[8]

Q3: How can I monitor for and manage rhabdomyolysis in my preclinical experiments?

A3: Close monitoring of creatine phosphokinase (CPK or CK) levels in serum or plasma is the standard method for detecting rhabdomyolysis.

  • Monitoring: Collect blood samples at baseline and regular intervals throughout the study. Centrifuge samples to separate serum or plasma, which can then be stored at -80°C if not analyzed immediately.[9]

  • Management: If a significant elevation in CK levels is observed, consider the following actions:

    • Dose reduction or temporary discontinuation of this compound.

    • Ensure adequate hydration of the animal models.

    • Monitor for signs of renal dysfunction, a potential complication of rhabdomyolysis.

Q4: Are there strategies to proactively minimize the toxicity of this compound in combination studies?

A4: Yes, several strategies can be employed:

  • Dose Optimization: Conduct thorough dose-escalation studies for the combination to identify the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10]

  • Synergy Analysis: Utilize methods like isobologram analysis to determine if the drug combination is synergistic, additive, or antagonistic. This can help in selecting optimal dose ratios that maximize efficacy while minimizing toxicity.[11][12][13]

  • Staggered Dosing: Investigate different dosing schedules, such as sequential or intermittent administration of the drugs, which may mitigate overlapping toxicities.

  • Supportive Care: In animal models, ensure robust supportive care, including monitoring of hydration and nutritional status.

Data Presentation: this compound Toxicity Profile

Table 1: Treatment-Related Adverse Events (TRAEs) with this compound Monotherapy in Patients with Relapsed/Refractory AML or High-Risk MDS

Adverse EventGrade ≥3 FrequencyNotes
Rhabdomyolysis4% (at 300 mg BID), 12% (at 400 mg BID), 33% (at 500 mg BID)Reversible and manageable.[11]
Blood Creatine Phosphokinase Increase4.9%[5]
Platelet Count Decrease4.9%[5]
Anemia2.4%[5]
Aspartate Aminotransferase Increase2.4%[5]
Alanine Aminotransferase Increase1.6%[5]
Dizziness1.6%[5]
Febrile Neutropenia1.6%[5]
Lipase Increase1.6%[5]
Neutropenia1.6%[5]
Neutrophil Count Decrease1.6%[5]
Syncope1.6%[5]

Table 2: Overview of this compound Combination Therapy Studies and Reported Safety

Combination AgentCancer TypeKey Safety FindingsClinical Trial Identifier
IbrutinibRelapsed/Refractory Primary Central Nervous System Lymphoma (R/R PCNSL)Well-tolerated with an acceptable safety profile; no dose-limiting toxicities reported.[14]NCT03328078
Azacitidine and VenetoclaxAcute Myeloid Leukemia (AML)A partial clinical hold was placed on the study due to a patient's death involving rhabdomyolysis.[2] The hold was later lifted for the monotherapy arm.[15] Preclinical data suggests synergistic anti-leukemic effects.[16]NCT04278768
Gemcitabine and Nab-paclitaxelMetastatic or Unresectable Pancreatic Ductal Adenocarcinoma (PDAC)Manageable toxicity profile in early-phase trials.[3]NCT05685602

Experimental Protocols

Protocol 1: In Vitro Assessment of Combination Cytotoxicity using the MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound in combination with another therapeutic agent on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and combination agent

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent in culture medium.

    • For combination studies, prepare a matrix of concentrations for both drugs.

    • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).[8]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker for 5-15 minutes.[3]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.[7]

    • Use the absorbance of the vehicle-only wells as 100% viability and calculate the percentage of viability for each treatment condition.

Protocol 2: Monitoring Creatine Kinase (CK) Levels in Preclinical Models

This protocol provides a general guideline for the collection and handling of samples for CK measurement.

Materials:

  • Animal model (e.g., mouse, rat)

  • Collection tubes (serum separator tubes or heparinized tubes)

  • Centrifuge

  • Pipettes and storage vials

Procedure:

  • Sample Collection:

    • Collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus) at baseline and at specified time points after drug administration.

    • For serum, collect blood in serum separator tubes and allow it to clot at room temperature for 30 minutes.[6]

    • For plasma, collect blood in heparinized tubes.[9]

  • Sample Processing:

    • Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the serum or plasma.[6]

    • Carefully aspirate the supernatant (serum or plasma) and transfer it to a clean, labeled storage vial.

  • Storage:

    • If the analysis is not performed immediately, store the samples at -80°C. CK in serum is stable for up to one month at this temperature.[6][9]

  • Analysis:

    • CK activity is typically measured using a spectrophotometric assay that monitors the rate of NADPH formation at 340 nm.[9][17] Commercial assay kits are widely available and provide detailed instructions for the reaction setup and data calculation.[15]

Mandatory Visualizations

Emavusertib_Signaling_Pathways cluster_IRAK4 IRAK4 Pathway cluster_FLT3 FLT3 Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Proliferation_Survival_IRAK4 Cell Proliferation & Survival NFkB->Proliferation_Survival_IRAK4 MAPK->Proliferation_Survival_IRAK4 FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation_Survival_FLT3 Cell Proliferation & Survival AKT->Proliferation_Survival_FLT3 MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival_FLT3 STAT5->Proliferation_Survival_FLT3 This compound This compound This compound->IRAK4 This compound->FLT3

Caption: this compound dual-inhibits IRAK4 and FLT3 signaling pathways.

Experimental_Workflow start Start: Hypothesis (e.g., this compound + Drug X is synergistic) in_vitro In Vitro Studies (Cell Lines) start->in_vitro viability_assay Cell Viability Assay (MTT) - Determine IC50 for each drug - Assess combination cytotoxicity in_vitro->viability_assay synergy_analysis Synergy Analysis (Isobologram / Combination Index) viability_assay->synergy_analysis in_vivo In Vivo Studies (Animal Models) synergy_analysis->in_vivo If synergistic toxicity_monitoring Toxicity Monitoring - CK levels (Rhabdomyolysis) - Body weight, clinical signs in_vivo->toxicity_monitoring efficacy_assessment Efficacy Assessment - Tumor growth inhibition in_vivo->efficacy_assessment end Conclusion: Optimized, less toxic combination regimen in_vivo->end If effective and tolerable dose_optimization Dose & Schedule Optimization toxicity_monitoring->dose_optimization If toxicity observed efficacy_assessment->dose_optimization Suboptimal efficacy dose_optimization->in_vivo Refined regimen

Caption: Workflow for evaluating this compound combination therapies.

Rhabdomyolysis_Monitoring_Logic start Initiate this compound Combination Therapy monitor_ck Monitor Serum CK Levels (Baseline and periodically) start->monitor_ck is_ck_elevated Are CK Levels Significantly Elevated? monitor_ck->is_ck_elevated continue_therapy Continue Therapy with Monitoring is_ck_elevated->continue_therapy No action_plan Implement Mitigation Strategy: - Reduce or hold dose - Ensure hydration - Monitor renal function is_ck_elevated->action_plan Yes is_ck_normalized Have CK Levels Normalized? action_plan->is_ck_normalized resume_therapy Consider Resuming Therapy at a Lower Dose is_ck_normalized->resume_therapy Yes discontinue_therapy Discontinue Therapy and Investigate is_ck_normalized->discontinue_therapy No

Caption: Logical workflow for monitoring and managing rhabdomyolysis.

References

Validation & Comparative

A Comparative Guide to Emavusertib and Other IRAK-4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Potency, Selectivity, and Functional Efficacy in Preclinical Models

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) has emerged as a critical node in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases, from inflammatory disorders to hematologic malignancies. Emavusertib (CA-4948) is a potent, orally bioavailable small molecule inhibitor of IRAK-4, currently under investigation in multiple clinical trials. This guide provides a comparative overview of this compound against other notable IRAK-4 targeted agents, including the small molecule inhibitors PF-06650833 (Zimlovisertib) and BAY1834845 (Zabedosertib), and the IRAK-4 degrader KT-4948.

At a Glance: Comparative Efficacy of IRAK-4 Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head studies are limited, and thus, comparisons should be interpreted with caution due to variations in assay conditions.

Compound Target(s) IRAK-4 IC50 (nM) Assay Type Key References
This compound (CA-4948) IRAK-4, FLT357FRET[1]
31.7TR-FRET[2]
PF-06650833 (Zimlovisertib) IRAK-40.2Cellular Assay[3][4][5]
BAY1834845 (Zabedosertib) IRAK-43.55Biochemical Assay[6]
3.4Biochemical Assay[7]

IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Data presented here are from various sources and may not be directly comparable.

Compound Cellular Activity Cell Line Assay Key References
This compound (CA-4948) IC50 < 250 nM (Cytokine Release)THP-1ELISA[8]
IC50 = 58-200 nM (Cytotoxicity)FLT3-mutated AML cellsViability Assay[9]
PF-06650833 (Zimlovisertib) IC50 = 2.4 nM (TNF Release)PBMCsELISA[3]
BAY1834845 (Zabedosertib) IC50 = 2.3 µM (TNFα Release)THP-1ELISA[10]
Compound Mechanism IRAK-4 Degradation (DC50) Cell Line Key References
KT-474 IRAK-4 Degrader~4.0 nMRAW 264.7[11]

Signaling Pathways and Mechanisms of Action

IRAK-4 is a serine/threonine kinase that plays a pivotal role in the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates IRAK-1, leading to the activation of downstream pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines and cell survival factors.

This compound, PF-06650833, and BAY1834845 are all small molecule inhibitors that target the kinase activity of IRAK-4, thereby blocking this signaling cascade. In contrast, KT-474 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the IRAK-4 protein, thus eliminating both its kinase and scaffolding functions.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines & Survival Factors Nucleus->Cytokines Inhibitor This compound PF-06650833 BAY1834845 Inhibitor->IRAK4 Degrader KT-474 Degrader->IRAK4 Degradation

Figure 1: Simplified IRAK-4 Signaling Pathway and Points of Intervention.

Kinase Selectivity

A critical aspect of any kinase inhibitor is its selectivity profile, as off-target effects can lead to unforeseen toxicities.

This compound (CA-4948): Besides IRAK-4, this compound also demonstrates significant activity against FMS-like tyrosine kinase 3 (FLT3), including its mutated forms (ITD, KD).[1][9] A broader kinase screen at 1 µM showed ≥50% inhibition of other kinases such as CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11.[2]

PF-06650833 (Zimlovisertib): This inhibitor is highly selective for IRAK-4. In a panel of 268 kinases, at a concentration of 200 nM, only a few other kinases, including IRAK1, MNK2, LRRK2, Clk4, and CK1γ1, showed greater than 70% inhibition.[4][12]

BAY1834845 (Zabedosertib): Detailed kinase selectivity data from a KINOMEscan panel are available in the supporting information of the discovery paper.[10]

In Vivo Efficacy

The therapeutic potential of these IRAK-4 targeted agents has been evaluated in various preclinical models.

This compound (CA-4948): Has demonstrated anti-tumor activity in mouse xenograft models of hematologic malignancies, including those with FLT3 wild-type and mutated acute myeloid leukemia (AML).[13]

PF-06650833 (Zimlovisertib): Showed efficacy in a rat model of collagen-induced arthritis and in mouse models of systemic lupus erythematosus (SLE).[14][15]

BAY1834845 (Zabedosertib): Exhibited significant anti-inflammatory in vivo efficacy in pharmacodynamic inflammation models.[16][17]

KT-474: In a Phase 1 clinical trial, KT-474 demonstrated robust IRAK-4 degradation in the blood and skin of patients with hidradenitis suppurativa (HS) and atopic dermatitis (AD), leading to a reduction in inflammatory biomarkers and improvement in skin lesions.[18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of IRAK-4 inhibitors.

IRAK-4 Kinase Activity Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by IRAK-4.

TR_FRET_Workflow cluster_protocol TR-FRET Assay Protocol A 1. Prepare Assay Plate: Add test compound, IRAK-4 enzyme, and biotinylated substrate to wells. B 2. Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature. A->B C 3. Stop Reaction & Add Detection Reagents: Add EDTA to stop the reaction. Add Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (SA-APC). B->C D 4. Incubate & Read Plate: Incubate to allow for antibody binding. Read TR-FRET signal (excitation at 320 nm, emission at 615 nm and 665 nm). C->D

Figure 2: Workflow for a typical IRAK-4 TR-FRET kinase assay.

Protocol Details:

  • Reagents: Recombinant human IRAK-4, biotinylated peptide substrate, ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), stop solution (e.g., EDTA in assay buffer), and detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).

  • Procedure:

    • Add test compounds at various concentrations to a 384-well plate.

    • Add IRAK-4 enzyme and biotinylated substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the stop solution.

    • Add the detection reagents and incubate to allow for binding.

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.

CETSA_Workflow cluster_protocol CETSA Protocol A 1. Cell Treatment: Incubate cells with test compound or vehicle control. B 2. Thermal Challenge: Heat cell suspensions at a range of temperatures. A->B C 3. Cell Lysis & Protein Solubilization: Lyse cells (e.g., by freeze-thaw cycles). B->C D 4. Separation of Soluble & Aggregated Proteins: Centrifuge to pellet aggregated proteins. C->D E 5. Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or other methods. D->E

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Details:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Detection: Analyze the amount of the soluble target protein (IRAK-4) in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an IRAK-4 inhibitor in a mouse xenograft model.

Xenograft_Workflow cluster_protocol In Vivo Xenograft Study Workflow A 1. Cell Implantation: Subcutaneously implant tumor cells (e.g., OCI-Ly10) into immunocompromised mice. B 2. Tumor Growth & Randomization: Allow tumors to reach a palpable size. Randomize mice into treatment and control groups. A->B C 3. Compound Administration: Administer the test compound (e.g., orally) and vehicle control according to the dosing schedule. B->C D 4. Monitoring & Measurement: Monitor animal health and measure tumor volume regularly (e.g., twice weekly). C->D E 5. Endpoint & Analysis: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot). Analyze tumor growth inhibition and survival data. D->E

Figure 4: A typical workflow for an in vivo xenograft study.

Protocol Details:

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG).

  • Cell Line: Choose a relevant cell line, for example, a lymphoma cell line with a MyD88 mutation like OCI-Ly10.

  • Tumor Implantation: Inject a specific number of cells subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into groups and begin treatment with the IRAK-4 inhibitor or vehicle control via the desired route of administration (e.g., oral gavage).

  • Monitoring: Monitor tumor growth by measuring with calipers and calculating the volume. Also, monitor the body weight and overall health of the animals.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. Tumors can be harvested for pharmacodynamic analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis on the tumor volume and survival data.

Conclusion

This compound is a promising dual IRAK-4 and FLT3 inhibitor with demonstrated preclinical activity in hematologic malignancies. When compared to other IRAK-4 targeted agents, it is important to consider the specific molecular profile of the disease being targeted, as the dual inhibitory activity of this compound may offer advantages in certain contexts, such as FLT3-mutated AML. PF-06650833 and BAY1834845 represent highly selective IRAK-4 inhibitors with potential applications in inflammatory diseases. The IRAK-4 degrader KT-474 offers a distinct mechanism of action by eliminating the IRAK-4 protein, which may provide a more profound and sustained inhibition of the signaling pathway. The choice of which agent to investigate further will depend on the specific research question and the therapeutic context. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these IRAK-4 targeted agents.

References

Emavusertib Shows Promise in Overcoming Ibrutinib Resistance in Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical and clinical data on emavusertib (CA-4948), an investigational IRAK4 inhibitor, suggest significant efficacy in treating lymphomas that have developed resistance to the BTK inhibitor ibrutinib. A comprehensive analysis of recent studies indicates that this compound, particularly in combination with ibrutinib, can re-sensitize resistant cancer cells and offers a promising new therapeutic avenue for patients with relapsed or refractory B-cell malignancies. This guide provides a detailed comparison of this compound's performance against alternative treatments, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Preclinical Evidence: this compound Reverses Ibrutinib Resistance in Vitro

A key preclinical study by Guidetti et al. investigated the effect of this compound on ibrutinib-resistant marginal zone lymphoma (MZL) cell lines. The study demonstrated that while ibrutinib-resistant cells showed significantly reduced sensitivity to ibrutinib, the addition of this compound restored this sensitivity.

Table 1: In Vitro Efficacy of this compound in Ibrutinib-Resistant Marginal Zone Lymphoma

Cell LineTreatmentIC50 (µM)Combination Index (CI)
VL51 (Parental)Ibrutinib0.8N/A
VL51 (Ibrutinib-Resistant)Ibrutinib>10N/A
VL51 (Ibrutinib-Resistant)This compound>10N/A
VL51 (Ibrutinib-Resistant)Ibrutinib + this compound (1 µM)1.2<1 (Synergistic)
VL51 (Ibrutinib-Resistant)Ibrutinib + this compound (5 µM)0.5<1 (Synergistic)
Data from Guidetti F, et al. J Clin Med. 2023.[1]

*The Combination Index (CI) was calculated using the Chou-Talalay method, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

These findings highlight the potent synergy between this compound and ibrutinib in overcoming acquired resistance.

Clinical Validation: The TakeAim Lymphoma Trial

The ongoing Phase 1/2 TakeAim Lymphoma trial (NCT03328078) is evaluating the safety and efficacy of this compound in combination with ibrutinib in patients with relapsed or refractory (R/R) lymphomas, including those with prior exposure to BTK inhibitors.[2][3][4][5] Preliminary results in a cohort of patients with R/R Primary Central Nervous System Lymphoma (PCNSL) who had previously been treated with a BTK inhibitor are encouraging.[3][4]

Table 2: Efficacy of this compound in Combination with Ibrutinib in R/R PCNSL (NCT03328078)

Efficacy EndpointResult
Overall Response Rate (ORR) 50%
Complete Response (CR) 25%
Partial Response (PR) 17%
Unconfirmed Complete Response (CRu) 8%
Duration of Response (DOR) Up to 18.9+ months
*Data as of July 10, 2024, for 12 evaluable patients.[3]

The combination has been reported to be well-tolerated, with manageable side effects.[3][4] These clinical findings provide strong evidence for the potential of this compound to overcome ibrutinib resistance in a clinical setting.

Comparison with Alternative Therapies

For patients with ibrutinib-resistant lymphoma, several alternative treatment strategies are emerging. This guide compares the efficacy of the this compound-ibrutinib combination with two prominent alternatives: the non-covalent BTK inhibitor pirtobrutinib and CAR T-cell therapy with lisocabtagene maraleucel.

Table 3: Comparative Efficacy of Treatments for Ibrutinib-Resistant Lymphoma

TreatmentLymphoma SubtypeOverall Response Rate (ORR)Complete Response (CR) RateMedian Duration of Response (DOR)
This compound + Ibrutinib R/R PCNSL50%[3]25%[3]Up to 18.9+ months[5]
Pirtobrutinib R/R Mantle Cell Lymphoma57.8%[6]20%[6]17.6 months[7]
Lisocabtagene Maraleucel R/R Chronic Lymphocytic Leukemia86%[8]45%[8]31 months (median PFS)[8]

While direct cross-trial comparisons are challenging due to different patient populations and study designs, this table provides a high-level overview of the current therapeutic landscape. The this compound-ibrutinib combination demonstrates promising efficacy, particularly in the difficult-to-treat PCNSL population.

Mechanism of Action: Dual Pathway Inhibition

Ibrutinib resistance often arises from mutations in the BTK enzyme or activation of alternative survival pathways. This compound targets IRAK4, a key kinase in the MyD88 signaling pathway, which is frequently overactive in B-cell lymphomas and can act as a bypass pathway when BTK is inhibited.[1][9] By simultaneously inhibiting both the BTK and IRAK4 pathways, the combination of ibrutinib and this compound can effectively shut down two critical pro-survival signals in lymphoma cells.

Signaling_Pathway cluster_BCR BCR Signaling cluster_TLR TLR/MYD88 Signaling BCR BCR BTK BTK BCR->BTK NFkB NF-κB Activation BTK->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK TLR TLR/IL-1R MYD88 MYD88 TLR->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK4->NFkB This compound This compound This compound->IRAK4 Proliferation Cell Proliferation & Survival NFkB->Proliferation

B-cell signaling pathways targeted by ibrutinib and this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The in vitro efficacy of this compound and ibrutinib was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Lymphoma cell lines (parental and ibrutinib-resistant) were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Drug Treatment: Cells were treated with serial dilutions of this compound, ibrutinib, or the combination of both drugs for 72 hours.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals were dissolved in DMSO.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Synergy Analysis (Chou-Talalay Method)

The synergistic effect of the drug combination was quantified using the Chou-Talalay method.[6][10]

  • Experimental Design: Dose-response curves were generated for each drug individually and for the combination at fixed ratios.

  • Data Analysis: The Combination Index (CI) was calculated using specialized software (e.g., CompuSyn).

  • Interpretation: A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental_Workflow start Start: Ibrutinib-Resistant Lymphoma Cells treatment Treat with this compound, Ibrutinib, or Combination start->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Dose-Response Curves (IC50) mtt_assay->data_analysis synergy_analysis Calculate Combination Index (Chou-Talalay) data_analysis->synergy_analysis results Determine Efficacy and Synergy synergy_analysis->results

Workflow for in vitro evaluation of this compound's efficacy.

Conclusion

This compound, in combination with ibrutinib, presents a promising and scientifically rational approach to overcoming ibrutinib resistance in lymphoma. Preclinical data robustly demonstrate its ability to re-sensitize resistant cells through a synergistic mechanism. Early clinical data from the TakeAim Lymphoma trial support its potential in a heavily pre-treated patient population with a high unmet medical need. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this combination and to position it within the evolving treatment landscape for ibrutinib-resistant lymphomas.

References

Synergistic Antileukemic Effects of Emavusertib and Azacitidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of a combination regimen of Emavusertib (CA-4948) and azacitidine versus monotherapy in the context of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The information presented herein is based on available preclinical data and ongoing clinical investigations, offering insights into the synergistic mechanisms and potential clinical utility of this combination.

Introduction to this compound and Azacitidine

This compound (CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] IRAK4 is a critical component of the myddosome signaling complex, which activates downstream pathways such as NF-κB, promoting inflammation and cell survival.[3][4] FLT3 is a receptor tyrosine kinase frequently mutated in AML, leading to uncontrolled cell proliferation.[4] this compound's dual inhibitory action makes it a promising targeted therapy for hematologic malignancies.[1][4]

Azacitidine is a pyrimidine nucleoside analog of cytidine and a well-established hypomethylating agent.[5][6] Its primary mechanism of action involves incorporation into DNA and RNA.[6][7][8] At low doses, it inhibits DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.[6][7][8] At higher doses, it exhibits direct cytotoxicity to abnormal hematopoietic cells.[6][7] Azacitidine is a standard-of-care treatment for MDS and AML.[5]

Preclinical Evidence of Synergy

Preclinical studies have demonstrated a synergistic antileukemic effect when this compound is combined with azacitidine in various AML cell lines, including those resistant to standard-of-care agents.[3][5] This synergy provides a strong rationale for the clinical investigation of this combination.

Quantitative Data from In Vitro Studies

The following table summarizes the key findings from a preclinical study evaluating the combination of this compound (CA-4948) and azacitidine in FLT3-wildtype AML cell lines.

Cell LineDrug(s)Key FindingSource
THP-1, F-36P, OCI-AML2, GDM-1This compound (10 µM) + Azacitidine (4 µM)Synergistic potentiation of antitumor effects[3][5]
OCI-AML2 (Azacitidine/Decitabine resistant)This compound + AzacitidineThis compound potentiated the antitumor effects of azacitidine[3][5]
THP-1, F-36P (Venetoclax resistant)This compound + Azacitidine + VenetoclaxThis compound significantly potentiated the antitumor effects of azacitidine + venetoclax[3][5]

Data is derived from a preclinical study abstract by Curis, Inc. and presented at the 24th EHA Congress. The study highlights the potential of this compound to overcome resistance to existing therapies.

Experimental Protocols

The preclinical data supporting the synergistic effects of this compound and azacitidine were generated using the following experimental methodology:

Cell Lines:

  • A panel of human AML cell lines was used, including THP-1, F-36P, OCI-AML2, and GDM-1. These cell lines were selected to represent different AML subtypes and resistance profiles.[3][5]

Drug Concentrations:

  • This compound (CA-4948) was used at a concentration of 10 µM.

  • Azacitidine was used at a clinically relevant peak plasma concentration of 4 µM.[3][5]

Synergy Assessment:

  • Cell Viability Assay: The CellTiter-Glo® Luminescent Cell Viability Assay was employed to measure the number of viable cells in culture after 96 hours of treatment.[3][5] This assay determines the amount of ATP present, which is directly proportional to the number of metabolically active cells.

  • Data Analysis: The synergistic effect was determined by comparing the reduction in cell viability in the combination treatment group to the effects of each agent alone. Statistical analysis was performed using a one-way ANOVA, with p-values less than 0.05 considered significant.[3]

Visualizing the Synergistic Mechanism and Experimental Workflow

Proposed Synergistic Signaling Pathway

Synergistic_Mechanism Aza Azacitidine DNMT DNA Methyltransferases (DNMTs) Aza->DNMT Inhibits Hypomethylation DNA Hypomethylation TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Apoptosis Synergistic Apoptosis & Anti-Leukemic Effect TSG->Apoptosis Sensitizes Ema This compound IRAK4 IRAK4 Ema->IRAK4 Inhibits FLT3 Mutant FLT3 Ema->FLT3 Inhibits Myddosome Myddosome Signaling IRAK4->Myddosome Proliferation Cell Proliferation & Survival FLT3->Proliferation NFkB NF-κB Pathway Myddosome->NFkB NFkB->Proliferation Proliferation->Apoptosis Inhibition leads to Experimental_Workflow cluster_treatments Treatment Groups start Start cell_culture Culture AML Cell Lines (THP-1, F-36P, OCI-AML2, GDM-1) start->cell_culture treatment Treat with Drugs for 96h cell_culture->treatment control Vehicle Control ema_mono This compound Monotherapy aza_mono Azacitidine Monotherapy combo This compound + Azacitidine assay Perform CellTiter-Glo® Viability Assay combo->assay analysis Measure Luminescence & Analyze Data (ANOVA) assay->analysis end Determine Synergy analysis->end

References

Head-to-Head Comparison: Emavusertib vs. Pacritinib in Kinase Inhibition for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two targeted kinase inhibitors, Emavusertib and Pacritinib. Both oral small molecules have demonstrated clinical activity in hematologic malignancies, but they possess distinct primary targets and mechanisms of action. This analysis delves into their biochemical potency, clinical efficacy, safety profiles, and the signaling pathways they modulate, offering a valuable resource for researchers in oncology and drug development.

At a Glance: Key Differences

FeatureThis compound (CA-4948)Pacritinib (VONJO®)
Primary Targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)Janus Kinase 2 (JAK2)
Secondary Targets FMS-like Tyrosine Kinase 3 (FLT3)FMS-like Tyrosine Kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)
Core Signaling Pathway Toll-like Receptor (TLR) / MyD88 / NF-κB PathwayJAK/STAT Pathway
Primary Therapeutic Areas (Clinical Development) Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Non-Hodgkin's Lymphoma (NHL)[1][2][3][4][5][6][7][8][9][10][11][12]Myelofibrosis (MF), particularly in patients with thrombocytopenia[13][14][15][16][17][18][19][20][21][22][23][24][25]
FDA Approval Status InvestigationalApproved for adults with intermediate or high-risk primary or secondary myelofibrosis with a platelet count below 50 × 10⁹/L[21][22]

Mechanism of Action and Signaling Pathways

This compound and pacritinib, while both kinase inhibitors, target distinct signaling cascades crucial for the proliferation and survival of malignant cells.

This compound: Targeting the Myddosome and NF-κB Signaling

This compound is a potent, orally bioavailable inhibitor of IRAK4, a critical downstream kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[12][26] In certain hematologic malignancies, particularly those with mutations in the myeloid differentiation primary response 88 (MyD88) gene or splicing factors like U2AF1 and SF3B1, this pathway is constitutively active.[11][12] This leads to the formation of the "Myddosome" complex, activating IRAK4 and subsequently the transcription factor NF-κB, which promotes cell survival and proliferation.[12] this compound blocks this aberrant signaling.[11] Additionally, this compound inhibits FLT3, a receptor tyrosine kinase frequently mutated in AML.[2][5][26]

Emavusertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 NFkB_Activation NF-κB Activation IRAK4->NFkB_Activation Myddosome->IRAK4 Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB_Activation->Gene_Expression FLT3 FLT3 FLT3_downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FLT3->FLT3_downstream FLT3_downstream->Gene_Expression This compound This compound This compound->IRAK4 Inhibits This compound->FLT3 Inhibits

Figure 1. this compound's inhibition of IRAK4 and FLT3 signaling pathways.
Pacritinib: Targeting the JAK/STAT Pathway

Pacritinib is a potent inhibitor of JAK2, a key mediator of signaling for various cytokines and growth factors involved in hematopoiesis and immune function.[13] Dysregulation of the JAK/STAT pathway, often due to mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs) such as myelofibrosis.[13] Pacritinib also inhibits the wild-type and mutated forms of FLT3.[13][24] A distinguishing feature of pacritinib is its minimal inhibition of JAK1 at clinically relevant concentrations, which may contribute to its non-myelosuppressive profile.[13][25][27]

Pacritinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 FLT3_Receptor FLT3 Receptor FLT3_downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) FLT3_Receptor->FLT3_downstream STAT STAT JAK2->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression (Cell Proliferation, Differentiation, Survival) STAT_dimer->Gene_Expression FLT3_downstream->Gene_Expression Pacritinib Pacritinib Pacritinib->FLT3_Receptor Inhibits Pacritinib->JAK2 Inhibits

Figure 2. Pacritinib's inhibition of JAK2 and FLT3 signaling pathways.

Preclinical Profile: Kinase Selectivity

The following table summarizes the in vitro inhibitory activity of this compound and Pacritinib against their primary and other key kinases. This data is crucial for understanding their potency and potential off-target effects.

Target KinaseThis compoundPacritinib
IRAK4 Kd: 23 nM [2]IC50: <250 nM (for cytokine release)[26]Not a primary target
IRAK1 >500-fold less selective than for IRAK4[2][26]Potent inhibitor
JAK2 (Wild-Type) Not a primary targetIC50: 23 nM [13]
JAK2 (V617F mutant) Not a primary targetIC50: 19 nM [13]
JAK1 Not a primary targetIC50: 1280 nM[13] (minimal inhibition)
JAK3 Not a primary targetIC50: 520 nM[13]
TYK2 Not a primary targetIC50: 50 nM[13]
FLT3 (Wild-Type) Kd: 8-31 nM [2]IC50: 22 nM [13]
FLT3 (ITD mutant) Cytotoxic IC50: 58-200 nM [2]Potent inhibitor
FLT3 (D835Y mutant) High binding affinity[2]IC50: 6 nM [13]

IC50 values represent the concentration of the drug that inhibits 50% of the target enzyme's activity. Kd (dissociation constant) represents the drug's binding affinity to the target.

Clinical Data: Efficacy and Safety

Direct head-to-head clinical trials comparing this compound and Pacritinib are not available. The following tables summarize key findings from their respective clinical trials in relevant patient populations.

This compound (TakeAim Leukemia Trial - NCT04278768)[1][3][4][5][6][7][8][9][10][11][28]

Patient Population: Relapsed/Refractory (R/R) Acute Myeloid Leukemia (AML) or High-Risk Myelodysplastic Syndromes (hrMDS) with FLT3 or spliceosome (SF3B1/U2AF1) mutations.[1][6]

Efficacy EndpointResult
Overall Response Responders demonstrated >90% reduction in bone marrow blasts.[1][28]
FLT3-mutant AML (evaluable pts, n=11) 3 Complete Responses (CR), 1 CR with partial hematologic recovery (CRh), 2 Morphological Leukemia-Free State (MLFS).[1]
Spliceosome-mutated hrMDS (evaluable pts, n=7) 57% achieved marrow CR.[6]
Recommended Phase 2 Dose (RP2D) 300 mg twice daily.[1][6][9][10]
Safety FindingResult
Most Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) 27.6% of patients experienced Grade ≥3 TRAEs; 22.8% were non-hematological.[1] In an earlier analysis, Grade ≥3 TRAEs were reported in 18% of patients with FLT3m AML.[28]
Dose-Limiting Toxicity Reversible and manageable Grade 3 rhabdomyolysis occurred, with frequency increasing at higher doses (4% at 300 mg BID, 12% at 400 mg BID, 33% at 500 mg BID).[2][6] No dose-limiting myelosuppression was observed.[4][5]
Pacritinib (PERSIST-2 Trial - NCT02055781)[15][16][17][18][21]

Patient Population: Myelofibrosis patients with thrombocytopenia (platelet count ≤100 x 10⁹/L), including those with prior ruxolitinib treatment.[15][18]

Efficacy Endpoint (Pacritinib 200mg BID vs. Best Available Therapy [BAT])Result
≥35% Spleen Volume Reduction (SVR) at Week 24 22% (Pacritinib) vs. 3% (BAT) (p=0.001).[15][18]
≥50% Reduction in Total Symptom Score (TSS) at Week 24 32% (Pacritinib) vs. 14% (BAT) (p=0.01).[15][18]
Clinical Improvement in Hemoglobin Greatest with pacritinib twice daily.[15]
Safety Finding (Pacritinib 200mg BID vs. BAT)Result
Most Common Grade 3/4 Adverse Events Thrombocytopenia (32% vs. 18%), Anemia (22% vs. 14%).[15]
Discontinuation due to Adverse Events 9% (Pacritinib) vs. 4% (BAT).[15]
Bleeding and Cardiac Events Occurred at slightly lower rates on pacritinib compared to BAT.[16]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies employed in key preclinical and clinical studies.

In Vitro Kinase Inhibition Assays
  • General Principle: The inhibitory activity of the compounds is typically determined using in vitro kinase assays. These assays measure the ability of the drug to block the phosphorylation of a substrate by the target kinase.

  • Methodology for Pacritinib: The kinase inhibitory profile of pacritinib was determined against a panel of over 50 tyrosine kinases. The half-maximal inhibitory concentration (IC50) was calculated to quantify its potency against each kinase, including wild-type and mutant forms of JAK2 and FLT3.[13]

  • Methodology for this compound: The binding affinity (Kd) of this compound to IRAK4 and FLT3 variants was determined. Cytotoxic activity (IC50) was assessed in FLT3-mutated AML cell lines.[2] The effect on cytokine release (e.g., TNF-α, IL-6) in cell lines like THP-1 was measured to determine functional inhibition of the IRAK4 pathway, with an IC50 of less than 250 nM.[26]

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (this compound/Pacritinib) start->reagents incubation Incubate reagents->incubation detection Detect Phosphorylation (e.g., radioactivity, fluorescence) incubation->detection analysis Data Analysis: Calculate IC50 / Kd detection->analysis end End analysis->end

Figure 3. A generalized workflow for an in vitro kinase inhibition assay.
Clinical Trial Methodologies

  • This compound (TakeAim Leukemia - NCT04278768): This is a Phase 1/2, open-label, dose-escalation and expansion study.[1][6][8][9]

    • Phase 1 (Dose Escalation): Employed a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients received this compound at doses ranging from 200 mg to 500 mg twice daily in 28-day cycles.[2][6]

    • Phase 2 (Dose Expansion): Enrolls patients to further evaluate the safety and anti-cancer activity of this compound at the RP2D.[6]

    • Primary Objectives: To assess safety, tolerability, MTD, and RP2D of this compound as monotherapy or in combination.[6]

    • Efficacy Assessment: Includes overall response rate, complete remission (CR), and marrow CR, assessed by bone marrow and peripheral blood sample analysis.[1][3][28]

  • Pacritinib (PERSIST-2 - NCT02055781): A Phase 3, randomized, controlled, open-label, multicenter study.[15][18]

    • Randomization: Patients were randomized 1:1:1 to receive pacritinib 400 mg once daily, pacritinib 200 mg twice daily, or Best Available Therapy (BAT), which could include ruxolitinib.[15]

    • Co-Primary Endpoints: The proportion of patients achieving a ≥35% reduction in spleen volume (SVR) and the proportion achieving a ≥50% reduction in Total Symptom Score (TSS) at week 24.[18]

    • Spleen Volume Assessment: Measured by magnetic resonance imaging (MRI) or computed tomography (CT).[19]

  • Pacritinib (PACIFICA - NCT03165734): A Phase 3, randomized, controlled study designed as a confirmatory trial for pacritinib's accelerated approval.[14][19][20]

    • Patient Population: Myelofibrosis patients with severe thrombocytopenia (platelet count <50,000/μL).[14][19]

    • Randomization: 2:1 randomization to pacritinib 200 mg twice daily or Physician's Choice (including low-dose ruxolitinib, corticosteroids, hydroxyurea, or danazol).[19]

    • Co-Primary Endpoints: Similar to PERSIST-2, focusing on SVR ≥35% and TSS reduction ≥50% at week 24.[19]

Summary and Future Directions

This compound and pacritinib are both promising oral kinase inhibitors with dual-targeting capabilities, but their distinct primary targets define their core therapeutic hypotheses and clinical applications.

This compound stands out as a first-in-class IRAK4 inhibitor, targeting the TLR/MyD88 pathway, which is implicated in the pathogenesis of various hematologic malignancies, including those with spliceosome and FLT3 mutations. Its clinical development is focused on AML and MDS, where it has shown encouraging monotherapy activity.

Pacritinib is a potent JAK2 inhibitor with a unique profile of sparing JAK1, potentially contributing to its reduced myelosuppressive effects. Its approval for myelofibrosis patients with severe thrombocytopenia addresses a significant unmet medical need.

Head-to-head comparison is challenging without direct clinical trials. However, based on their mechanisms:

  • This compound may be more suited for malignancies driven by MyD88 or spliceosome mutations leading to IRAK4 hyperactivation, as well as FLT3-mutated AML.

  • Pacritinib is the established option for myelofibrosis, particularly in the cytopenic patient population, where JAK2 inhibition is the primary therapeutic goal.

The dual inhibition of FLT3 by both agents highlights the importance of this target in myeloid malignancies. Future research may explore combination strategies, potentially leveraging the distinct and complementary mechanisms of these two agents to overcome resistance and improve patient outcomes. For instance, the potential for this compound to address resistance pathways to other targeted therapies, like BCL2 and FLT3 inhibitors, warrants further investigation.[11] Similarly, the ongoing PACIFICA trial will be crucial in confirming the benefit of pacritinib in the specific and challenging population of myelofibrosis patients with severe thrombocytopenia.[20]

References

Emavusertib's Activity in Spliceosome-Mutated MDS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[1] A significant portion of MDS patients, over 50%, harbor mutations in spliceosome genes such as SF3B1, SRSF2, U2AF1, and ZRSR2.[1] These mutations are not just biomarkers but key drivers of the disease, causing aberrant pre-mRNA splicing that contributes to MDS pathophysiology.[1] This has led to the development of therapies targeting the spliceosome or its downstream consequences, creating a new therapeutic vulnerability to exploit.[2][3]

Emavusertib (CA-4948) is an investigational, orally bioavailable, small molecule kinase inhibitor that has demonstrated promising activity in this patient population.[4][5] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental and clinical data, for an audience of researchers, scientists, and drug development professionals.

This compound: Targeting a Key Downstream Pathway

This compound is a selective, reversible inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][6] Its mechanism of action is particularly relevant for spliceosome-mutated MDS.

Mechanism of Action

Mutations in splicing factors, specifically SF3B1 and U2AF1, lead to the aberrant splicing of IRAK4 pre-mRNA.[6][7][8] This mis-splicing results in the retention of certain exons (exon 6 in SF3B1 mutants and exon 4 in U2AF1 mutants), leading to the overexpression of a longer, constitutively active isoform of the IRAK4 protein, known as IRAK4-L.[6][9][10] IRAK4-L promotes the activation of the Myddosome signaling complex and downstream NF-κB pathway, which drives inflammation and promotes cancer cell survival and proliferation.[6][8][11]

This compound directly inhibits the kinase activity of IRAK4, including the hypermorphic IRAK4-L isoform.[6][10] By blocking this pathway, this compound leads to a reduction in NF-κB activation, decreased inflammatory cytokine production, and has been shown in preclinical models to enhance myeloid differentiation and reduce leukemic growth.[6]

Emavusertib_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SF3B1_mut Mutant SF3B1 IRAK4_pre_mRNA IRAK4 pre-mRNA SF3B1_mut->IRAK4_pre_mRNA  Alters Splicing Of IRAK4_L_mRNA Aberrant Splicing (Exon 6 Retention) IRAK4_pre_mRNA->IRAK4_L_mRNA IRAK4_L_protein IRAK4-Long (IRAK4-L) Protein IRAK4_L_mRNA->IRAK4_L_protein Translation Myddosome Myddosome Activation IRAK4_L_protein->Myddosome NFkB NF-κB Activation Myddosome->NFkB Survival Cell Survival & Proliferation NFkB->Survival This compound This compound This compound->IRAK4_L_protein Inhibits

Caption: this compound's mechanism in SF3B1-mutated MDS.

Clinical Performance of this compound

The primary evidence for this compound's activity comes from the Phase 1/2 TakeAim Leukemia trial (NCT04278768), which evaluated the drug as a monotherapy in patients with relapsed/refractory AML or high-risk MDS (HR-MDS), including cohorts with spliceosome mutations.[4][12][13]

Data Presentation

IndicationSpliceosome MutationNumber of Patients (evaluable)Objective Response Rate (ORR)Complete Response (CR) / CR with partial hematologic recovery (CRh)Median Time to ResponseReference
HR-MDS SF3B1 or U2AF1757%Not specified, included in ORRNot Reported[4][11]
AML SF3B1 or U2AF115Not specified1 CR, 2 CR/CRh, 1 MLFS*28.5 days[12]
AML SF3B1 or U2AF15Not specified40% (2/5)Not Reported[4]

MLFS: Morphologic Leukemia-Free State

These results show that this compound monotherapy has significant anti-tumor activity in heavily pretreated patients with HR-MDS and AML harboring spliceosome mutations.[4] Responders demonstrated over a 90% reduction in bone marrow blasts compared to baseline.[12] The recommended Phase 2 dose was established at 300 mg twice daily.[12]

Comparison with Therapeutic Alternatives

The therapeutic landscape for MDS varies by risk stratification (lower-risk vs. higher-risk). This compound has been studied in the high-risk, relapsed/refractory population.[4] The primary comparator for SF3B1-mutated MDS, particularly in the lower-risk setting, is Luspatercept.

Luspatercept

Luspatercept is a recombinant fusion protein that acts as a ligand trap for select TGF-β superfamily members, promoting late-stage erythroid maturation.[14] It is approved for anemia in patients with lower-risk MDS with ring sideroblasts who have an SF3B1 mutation and have failed erythropoiesis-stimulating agents (ESAs).[15][16]

Comparative Efficacy

DrugPatient PopulationKey Efficacy EndpointResultReference
This compound Relapsed/Refractory High-Risk MDS with SF3B1 or U2AF1 mutationObjective Response Rate57%[4][11]
Luspatercept Lower-Risk MDS with SF3B1 mutation, transfusion-dependentErythroid Response (Week 24)62.50%[17]
Luspatercept Lower-Risk MDS with SF3B1 mutation, transfusion-dependentHematologic Improvement-Erythroid (HI-E)71.43% (at Week 12)[15][17]

This compound and Luspatercept target different patient populations within spliceosome-mutated MDS. Luspatercept is an established therapy for improving anemia in lower-risk patients, while this compound shows disease-modifying potential in higher-risk and relapsed/refractory patients by targeting the underlying oncogenic signaling pathway.[4][17]

Other Therapeutic Strategies
  • Lenalidomide: Shows efficacy in MDS with del(5q), and data suggests it should be a first-line therapy for patients with concomitant SF3B1 and del(5q) mutations, followed by Luspatercept.[18]

  • Hypomethylating Agents (HMAs): Used in higher-risk MDS, but response rates can be limited. This compound has been studied in combination with azacitidine.[11]

  • Emerging Therapies: Preclinical studies suggest that the cellular stress induced by splicing factor mutations creates vulnerabilities to inhibitors of pathways like ATR-Chk1.[2][3][19]

Experimental Protocols / Clinical Trial Methodology

Detailed preclinical experimental protocols are not available in the cited public-domain literature. The following summarizes the methodology for the key clinical trial.

TakeAim Leukemia (NCT04278768) Phase 1/2 Study

  • Objective: To evaluate the safety, tolerability, maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and anti-cancer activity of this compound monotherapy.[4][20]

  • Patient Population: Adults with relapsed or refractory Acute Myeloid Leukemia (AML) or high-risk Myelodysplastic Syndrome (MDS). Expansion cohorts focused on patients with FLT3, SF3B1, or U2AF1 mutations.[5][20]

  • Study Design: An open-label, single-arm, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.[4][20] The Phase 1 portion utilized a 3+3 design to determine the MTD and RP2D.[4]

  • Treatment: this compound administered orally twice daily in 28-day cycles. Doses evaluated included 200 mg, 300 mg, 400 mg, and 500 mg.[4] The RP2D was determined to be 300 mg twice daily.[12]

  • Key Endpoints:

    • Phase 1: Safety, tolerability, DLTs, MTD, RP2D, pharmacokinetics.[21]

    • Phase 2: Objective Response Rate (ORR), Complete Remission (CR) rate, duration of response.[12]

TakeAim_Workflow cluster_screening Patient Screening cluster_phase1 Phase 1: Dose Escalation (3+3 Design) cluster_phase2 Phase 2: Dose Expansion p1 Enrollment Criteria: - R/R AML or HR-MDS - ECOG PS ≤2 - Age ≥18 p2 Molecular Subtyping: - Spliceosome (SF3B1/U2AF1) - FLT3 d1 200mg BID p2->d1 d2 300mg BID d1->d2 d3 400mg BID d2->d3 d4 500mg BID d3->d4 endpoint1 Endpoints: - Safety, DLTs - MTD, RP2D d4->endpoint1 p2_cohorts Enroll Cohorts at RP2D (300mg BID) endpoint1->p2_cohorts endpoint2 Endpoints: - Objective Response Rate - Complete Remission Rate p2_cohorts->endpoint2

Caption: Simplified workflow of the TakeAim Leukemia trial.

Conclusion

This compound demonstrates significant, single-agent anti-leukemic activity in patients with high-risk, relapsed/refractory MDS and AML who harbor spliceosome mutations (SF3B1 or U2AF1).[4] By targeting the downstream IRAK4-L/NF-κB pathway, which is aberrantly activated by these mutations, this compound represents a rational and promising targeted therapy.[6][8] Its clinical profile is distinct from other agents like Luspatercept, which is effective for managing anemia in lower-risk, SF3B1-mutated MDS but does not target the core oncogenic signaling in the same direct manner.[14][17] The data from the TakeAim Leukemia trial confirms that inhibiting IRAK4 is a viable and effective strategy, positioning this compound as a potentially valuable new option for this genetically defined patient population with a high unmet medical need.

References

Independent Validation of Emavusertib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Emavusertib's performance with other therapeutic alternatives, supported by experimental data from published studies. The information is presented to facilitate independent validation and further research into this novel IRAK4 and FLT3 inhibitor.

This compound (formerly CA-4948) is an orally bioavailable small molecule inhibitor of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves blocking the kinase activity of these proteins, thereby inhibiting downstream signaling pathways crucial for the proliferation and survival of certain cancer cells.[3] This dual-inhibitory function makes this compound a promising therapeutic agent for various hematologic malignancies, particularly those driven by mutations in the MYD88 signaling pathway or those with FLT3 mutations.[4][5]

Mechanism of Action: Targeting Key Signaling Pathways

This compound's primary targets are IRAK4, a key component of the myddosome complex in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, and FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[3][6]

Inhibition of IRAK4 by this compound blocks the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes the expression of pro-inflammatory cytokines and survival factors.[3][6] This is particularly relevant in B-cell lymphomas with MYD88 mutations, where constitutive activation of this pathway is a key driver of malignancy.[4]

Simultaneously, this compound's inhibition of FLT3 targets a critical oncogenic driver in a subset of AML patients.[5] This dual activity suggests a broader therapeutic potential for this compound across different hematologic cancers.[5]

Emavusertib_Mechanism_of_Action cluster_TLR_Pathway TLR/IL-1R Signaling cluster_FLT3_Pathway FLT3 Signaling TLR TLR/IL-1R MYD88 MYD88 TLR->MYD88 IRAK4 IRAK4 MYD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 Myddosome Myddosome Complex NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines & Survival Factors NFkB->Cytokines FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K) FLT3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->IRAK4 This compound->FLT3

Figure 1: this compound's dual inhibition of IRAK4 and FLT3 signaling pathways.

Preclinical and Clinical Performance: A Comparative Overview

Published studies have evaluated this compound's efficacy both as a monotherapy and in combination with other agents across various hematologic malignancies.

Monotherapy Performance in Relapsed/Refractory (R/R) AML and Myelodysplastic Syndromes (MDS)

The Phase 1/2 TakeAim Leukemia trial (NCT04278768) has provided significant data on this compound monotherapy in patients with R/R AML and high-risk MDS.[5][7][8]

IndicationPatient SubgroupNObjective Response Rate (ORR)Complete Remission (CR)Morphologic Leukemia-Free State (MLFS)Reference
R/R AMLFLT3 mutation1952.6% (10/19)62[7]
R/R AMLSplicing factor mutations (SF3B1 or U2AF1)1526.7% (4/15)11[7]
R/R AMLFLT3 mutation (300mg BID dose)742.9% (3/7)21[5]
R/R AML & High-Risk MDSSF3B1 or U2AF1 mutations1250% (6/12)4 (AML), 4 (MDS)-[9]
Combination Therapy Performance

Preclinical and clinical studies suggest that this compound can act synergistically with other targeted therapies.

Combination AgentCancer ModelKey FindingsReference
Ibrutinib (BTK inhibitor)Marginal Zone Lymphoma (MZL) cell linesSignificant increase in apoptotic cell population compared to either agent alone.[4] Effective in both ibrutinib-sensitive and -resistant cells.[4][4][10]
Idelalisib (PI3K inhibitor)MZL cell linesStrong synergistic effect.[4][4]
Acalabrutinib & Zanubrutinib (2nd gen BTK inhibitors)Lymphoma cell lines with MYD88-L265PSynergistic activity observed in all four cell lines tested.[11][11]
Venetoclax (BCL2 inhibitor)AML cellsEffective in inducing cell cycle arrest, apoptosis, and cell death, particularly in FLT3-mutated AML.[12][12]
S63845 (MCL1 inhibitor)AML cellsShowed ability to induce apoptosis and cell death in combination with this compound.[12][12]

Experimental Protocols

To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability and Apoptosis Assays
  • Cell Lines: THP-1 (monocytic cell line), OCI-Ly-10, TMD8, HBL1 (ABC DLBCL cell lines), Karpas-1718 (MZL/LPL cell line).[1][11]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM - 10 µM) for specified durations (e.g., 72 hours).[1][13] A vehicle control (e.g., 0.5% DMSO) is used.[1]

  • Viability Assessment: MTT assay is commonly used to determine cell viability.

  • Apoptosis Assessment: Flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI) is used to quantify apoptotic and necrotic cells. An increase in the sub-G0 fraction in cell cycle analysis can also indicate apoptosis.[13]

Experimental_Workflow_Cell_Assay cluster_prep Cell Preparation cluster_analysis Analysis start Seed cells in multi-well plates treat Treat with this compound (various concentrations) & Controls (e.g., DMSO) start->treat incubate Incubate for specified time (e.g., 72 hours) treat->incubate viability MTT Assay for Cell Viability incubate->viability apoptosis Flow Cytometry (Annexin V/PI) for Apoptosis incubate->apoptosis

Figure 2: General workflow for in vitro cell viability and apoptosis assays.

Cytokine Release Assays
  • Cell Line: THP-1 cells are stimulated with a TLR agonist (e.g., LTA) to induce cytokine production.[1]

  • Treatment: Cells are pre-treated with this compound for a specified time (e.g., 60 minutes) before stimulation.[1]

  • Analysis: Supernatants are collected after incubation (e.g., 5 hours), and cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-8) are quantified using ELISA kits.[1]

Western Blot Analysis for Pathway Inhibition
  • Objective: To confirm the inhibition of downstream signaling proteins.

  • Method: A monocytic cell line is used. Following treatment with this compound, cell lysates are prepared.[4]

  • Proteins of Interest: Phosphorylation status of downstream proteins such as I-KappaB kinase (IKKB), NF-κB p65, and extracellular-signal regulated kinase (ERK) are assessed via Western blot using phospho-specific antibodies.[4] A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.

Safety and Tolerability

In clinical trials, this compound has demonstrated a manageable safety profile. The most frequently reported treatment-related adverse events (TRAEs) of Grade ≥ 3 are generally reversible.[14][15] A notable adverse event observed at higher doses is rhabdomyolysis, which has been manageable and reversible.[4][8] The recommended Phase 2 dose (RP2D) has been determined to be 300 mg twice daily.[4][5]

Conclusion

The available data from preclinical and clinical studies provide a strong rationale for the continued development of this compound as a targeted therapy for hematologic malignancies. Its dual inhibition of IRAK4 and FLT3 offers a unique mechanism to overcome resistance and improve outcomes in patients with specific molecular profiles. The provided experimental frameworks can serve as a guide for researchers seeking to independently validate and expand upon these findings. Further investigation, particularly from randomized controlled trials, will be crucial to definitively establish the clinical benefit of this compound in comparison to standard-of-care therapies.

References

Emavusertib: A Comparative Analysis of IRAK-4 versus IRAK-1 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of emavusertib for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) over IRAK-1. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive overview for research and drug development professionals.

Quantitative Selectivity Data

This compound (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor targeting IRAK-4.[1][2][3] Preclinical data demonstrates that this compound is significantly more selective for IRAK-4 compared to the closely related kinase, IRAK-1.

CompoundTargetIC50 / KdSelectivity (IRAK-1/IRAK-4)Reference
This compound (CA-4948) IRAK-4 Kd: 23 nM >500-fold [3][4]
IRAK-1 Not specified
HS-243IRAK-4IC50: 20 nM1.2-fold[5][6]
IRAK-1IC50: 24 nM
IRAK-1-4 Inhibitor IIRAK-4IC50: 0.2 µM1.5-fold[6]
IRAK-1IC50: 0.3 µM
TakinibIRAK-4IC50: 120 nM0.3-fold (More selective for IRAK-1)[6]
IRAK-1IC50: 390 nM

Signaling Pathway Context: TLR/IL-1R Signaling

IRAK-4 and IRAK-1 are key serine/threonine kinases in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK-4.[7][8] IRAK-4 then phosphorylates and activates IRAK-1, leading to the formation of a signaling complex known as the Myddosome.[1][9] This complex subsequently activates downstream pathways, most notably the NF-κB pathway, which results in the transcription of pro-inflammatory cytokines and other survival factors.[1][2][7] The aberrant activation of this pathway is implicated in various inflammatory diseases and cancers.[8]

IRAK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation & Activation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription

Caption: Simplified TLR/IL-1R signaling pathway via MyD88, IRAK-4, and IRAK-1.

Experimental Protocols

The selectivity of kinase inhibitors like this compound is typically determined through a combination of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced from a kinase reaction, which is directly proportional to the kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified IRAK-4 and IRAK-1 enzymes.

Materials:

  • Recombinant human IRAK-4 and IRAK-1 enzymes.[10][11]

  • A suitable substrate (e.g., Myelin Basic Protein).[11][12]

  • ATP.[10][11]

  • Kinase assay buffer.[10][11]

  • This compound (or other test compounds) at various concentrations.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 96-well plates.[10][11]

  • Plate reader capable of measuring luminescence.[10][11]

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase assay buffer, the kinase (IRAK-4 or IRAK-1), and the substrate.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • The luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (Example: Electrochemiluminescence-based IRAK-1 Activation Assay)

This type of assay measures the functional consequence of IRAK-4 inhibition within a cellular context by assessing the activation state of its direct downstream target, IRAK-1.[13][14]

Objective: To determine the potency of this compound in inhibiting IRAK-4-mediated IRAK-1 activation in a relevant cell line.

Materials:

  • A suitable cell line (e.g., THP-1 human monocytic cells, which express the necessary TLR pathway components).

  • Cell culture medium and supplements.

  • A TLR agonist to stimulate the pathway (e.g., lipopolysaccharide [LPS] or R848).[13]

  • This compound at various concentrations.

  • Lysis buffer.

  • Antibodies specific for total IRAK-1 and phosphorylated IRAK-1.

  • Electrochemiluminescence (ECL) detection reagents and instrument (e.g., Meso Scale Discovery).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere or stabilize.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 60 minutes).[3]

  • Stimulate the cells with a TLR agonist (e.g., LPS) to activate the IRAK signaling pathway.

  • After a short incubation period, lyse the cells to release the intracellular proteins.

  • Quantify the levels of total and phosphorylated IRAK-1 in the cell lysates using an ECL-based sandwich immunoassay.

  • The ratio of phosphorylated IRAK-1 to total IRAK-1 is calculated to determine the extent of IRAK-1 activation.

  • The IC50 value is determined by plotting the inhibition of IRAK-1 phosphorylation against the logarithm of the this compound concentration.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor typically follows a tiered approach, starting with broad screening and progressing to more specific and biologically relevant assays.

Kinase_Inhibitor_Selectivity_Workflow Biochemical_Assay Step 1: Biochemical Kinase Assay (e.g., ADP-Glo) Cellular_Assay Step 2: Cellular Target Engagement Assay (e.g., p-IRAK1 ECL) Biochemical_Assay->Cellular_Assay Validate on-target activity in cells Functional_Assay Step 3: Cellular Functional Assay (e.g., Cytokine Release) Cellular_Assay->Functional_Assay Assess downstream functional effects Kinome_Scan Step 4: Broad Kinome Profiling (Selectivity Panel) Functional_Assay->Kinome_Scan Determine off-target activities In_Vivo_Model Step 5: In Vivo Target Validation (Xenograft models) Kinome_Scan->In_Vivo_Model Confirm efficacy and safety in vivo

Caption: A typical workflow for assessing the selectivity of a kinase inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of Emavusertib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like Emavusertib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures compliance with federal and local regulations. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a potent and orally bioavailable inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) with anti-tumor activity.[1]

Regulatory Framework for Pharmaceutical Waste

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[2][3][4] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] Hazardous pharmaceutical waste must be managed and treated at a permitted facility, with incineration being a common method.[2][5] In 2019, the EPA enacted Subpart P of the RCRA, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[2][6]

This compound Hazard Profile

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] One SDS also notes that it is very toxic to aquatic life with long-lasting effects.[8] It is supplied as a solid for research use and is not intended for human or veterinary diagnostic or therapeutic use.[7][9]

Quantitative Hazard Data:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[7][8]
Skin IrritationH315Causes skin irritation[7]
Eye IrritationH319Causes serious eye irritation[7]
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation[7]
Acute Aquatic ToxicityH400Very toxic to aquatic life[8]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[8]

Step-by-Step Disposal Protocol for this compound

Given that this compound is an antineoplastic agent used in cancer research, it is prudent to handle it as a hazardous chemical waste. The following protocol is a synthesis of general guidelines for hazardous and antineoplastic drug disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses with side shields.[10]

2. Waste Segregation and Containment:

  • Bulk Waste: All unused or expired this compound, as well as heavily contaminated items (e.g., vials, flasks), should be disposed of as hazardous chemical waste.

    • Place these materials in a designated, properly labeled, leak-proof, and puncture-resistant hazardous waste container. These are often color-coded, for instance, black for RCRA hazardous waste.[10]

    • Do not mix this compound waste with other laboratory wastes.[10]

  • Trace Waste: Items with minimal residual contamination (e.g., empty vials, used gloves, absorbent pads) should be disposed of in a designated trace chemotherapy waste container, often yellow.[10]

  • Sharps: Any needles or syringes used for handling this compound in solution must be disposed of in a designated sharps container. If the syringe contains residual drug, it must be disposed of as bulk hazardous waste.[10]

3. Labeling and Storage:

  • Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Store waste containers in a secure, designated satellite accumulation area within the laboratory.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10]

  • Professional hazardous waste management services will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) for proper treatment, typically high-temperature incineration.[2][5]

5. Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the drain or in the regular trash.[2][5][11] Flushing of hazardous pharmaceuticals is prohibited by the EPA's Subpart P regulations.[2]

  • Do NOT attempt to chemically deactivate this compound unless a validated and approved protocol is available, as there is no single accepted method for all agents.[10]

This compound's Mechanism of Action: A Visual Guide

This compound is a targeted therapy that inhibits IRAK4 and FLT3.[1][12] In certain cancers like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), mutations in genes such as SF3B1 and U2AF1 can lead to the overexpression of a long isoform of IRAK4 (IRAK4-L).[13][14] This, in turn, causes constitutive activation of the myddosome, leading to overactivity of the NF-κB pathway, which promotes cancer cell growth and survival.[13][14] this compound's inhibition of IRAK4 disrupts this signaling cascade.

Emavusertib_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Myddosome Myddosome Complex IRAK4->Myddosome NFkB_Pathway NF-κB Pathway Myddosome->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB_Pathway->Proinflammatory_Cytokines Tumor_Survival Tumor Growth and Survival NFkB_Pathway->Tumor_Survival This compound This compound This compound->IRAK4 Emavusertib_Disposal_Workflow Start This compound Waste Generation Assess_Contamination Assess Contamination Level Start->Assess_Contamination Bulk_Waste Bulk Contamination (Unused product, heavily contaminated items) Assess_Contamination->Bulk_Waste Bulk Trace_Waste Trace Contamination (Empty containers, used PPE) Assess_Contamination->Trace_Waste Trace Sharps_Waste Sharps (Needles, syringes) Assess_Contamination->Sharps_Waste Sharps Black_Container Place in Black RCRA Waste Container Bulk_Waste->Black_Container Yellow_Container Place in Yellow Trace Chemo Container Trace_Waste->Yellow_Container Red_Container Place in Red Sharps Container Sharps_Waste->Red_Container Label_Store Label and Store in Satellite Accumulation Area Black_Container->Label_Store Yellow_Container->Label_Store Red_Container->Label_Store EHS_Pickup Arrange for EHS Pickup Label_Store->EHS_Pickup End Proper Disposal via Licensed Facility EHS_Pickup->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.